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  • Product: [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine
  • CAS: 1565935-59-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine: Synthesis, Properties, and Potential Applications

For distribution to: Researchers, scientists, and drug development professionals. Abstract [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is a substituted benzylamine derivative featuring a chlorine atom and an ethanesul...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is a substituted benzylamine derivative featuring a chlorine atom and an ethanesulfonyl group on the phenyl ring. While specific literature on this compound (CAS No. 1399723-36-5) is not extensively available, its structural motifs suggest its potential as a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its inferred chemical properties, proposes plausible synthetic routes based on established organic chemistry principles and related analogues, and discusses its potential reactivity and applications. The information presented herein is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and similar compounds.

Introduction

Substituted benzylamines are a class of organic compounds that are frequently incorporated into the structures of pharmaceuticals and other biologically active molecules. The presence of various substituents on the phenyl ring allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and metabolic stability. The title compound, [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine, possesses a unique combination of a chloro group, an ethanesulfonyl group, and a primary aminomethyl group. The electron-withdrawing nature of both the chlorine and the ethanesulfonyl substituents is expected to significantly influence the reactivity of the aromatic ring and the basicity of the amine. This guide aims to provide a detailed technical overview of this molecule, drawing on data from closely related compounds to predict its chemical behavior and outline potential synthetic strategies.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine, its physicochemical properties are predicted based on its chemical structure and comparison with analogous compounds.

PropertyPredicted Value/InformationBasis for Prediction
CAS Number 1399723-36-5Publicly available data
Molecular Formula C9H12ClNO2SCalculated from structure
Molecular Weight 233.71 g/mol Calculated from structure
IUPAC Name [3-Chloro-5-(ethanesulfonyl)phenyl]methanamineStandard nomenclature
Appearance Likely a solid at room temperatureBased on similar substituted benzylamines
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water, but likely soluble in acidic aqueous solutions due to the basicity of the amine.General solubility of benzylamines and sulfonated aromatics.
pKa (of the conjugate acid) Estimated to be around 8.5 - 9.5The electron-withdrawing groups are expected to decrease the basicity of the amine compared to unsubstituted benzylamine (pKa ~9.3).

Proposed Synthetic Pathways

The synthesis of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine can be envisioned through several routes, starting from commercially available materials. Below are two plausible synthetic protocols.

Pathway 1: Reductive Amination of a Benzaldehyde Precursor

This pathway involves the initial synthesis of 3-chloro-5-(ethanesulfonyl)benzaldehyde, followed by reductive amination to yield the target primary amine. This is a common and effective method for the preparation of amines.

Experimental Protocol:

  • Synthesis of 3-Chloro-5-(ethanesulfonyl)benzaldehyde:

  • Reductive Amination:

    • Dissolve 3-chloro-5-(ethanesulfonyl)benzaldehyde (1.0 eq) in methanol.

    • Add ammonium acetate (10 eq) or a solution of ammonia in methanol.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add a reducing agent such as sodium borohydride (NaBH4) (1.5 eq) or sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise at 0 °C. The use of NaBH3CN is often preferred as it is more selective for the imine over the aldehyde.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reductive Amination Pathway Start 3-Chloro-5-(ethanesulfonyl)benzaldehyde Intermediate Imine intermediate Start->Intermediate + NH3 / NH4OAc Product [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine Intermediate->Product + NaBH4 or NaBH3CN

Caption: Reductive amination of the corresponding benzaldehyde.

Pathway 2: Reduction of a Benzonitrile Precursor

This alternative pathway involves the synthesis of 3-chloro-5-(ethanesulfonyl)benzonitrile, which is then reduced to the primary amine. This is a robust method for the synthesis of benzylamines.

Experimental Protocol:

  • Synthesis of 3-Chloro-5-(ethanesulfonyl)benzonitrile:

    • This intermediate can be prepared from 3-chloro-5-bromobenzonitrile via a nucleophilic aromatic substitution with sodium ethanesulfinate, catalyzed by a copper salt.

  • Reduction of the Nitrile:

    • To a solution of 3-chloro-5-(ethanesulfonyl)benzonitrile (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether, add a reducing agent like lithium aluminum hydride (LiAlH4) (2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • After the addition is complete, allow the reaction mixture to stir at room temperature or gently reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential and dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

    • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography or distillation under reduced pressure if applicable.

Nitrile Reduction Pathway Start 3-Chloro-5-(ethanesulfonyl)benzonitrile Product [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine Start->Product + LiAlH4 or H2/Catalyst

Caption: Reduction of the corresponding benzonitrile.

Predicted Chemical Reactivity and Stability

The chemical reactivity of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is dictated by its primary amine functionality and the substituted aromatic ring.

  • Amine Reactivity: The primary amine is a nucleophilic and basic center. It is expected to undergo typical reactions of primary amines, such as:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

    • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.[2]

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.[3]

    • Salt Formation: Reaction with acids to form the corresponding ammonium salts. The hydrochloride salt of a similar compound, [4-(Ethanesulfonyl)phenyl]methanamine, is commercially available.

  • Aromatic Ring Reactivity: The chlorine and ethanesulfonyl groups are both deactivating and meta-directing for electrophilic aromatic substitution. Therefore, any further substitution on the aromatic ring will be directed to the positions ortho to the aminomethyl group (positions 2, 4, and 6), but the deactivating nature of the existing substituents will likely require harsh reaction conditions.

  • Stability: The compound is expected to be relatively stable under normal laboratory conditions. However, as a primary amine, it can be susceptible to oxidation over time, especially when exposed to air and light. It is advisable to store it under an inert atmosphere and in a cool, dark place.

Potential Applications in Drug Discovery and Materials Science

While there is no specific reported biological activity for [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine, its structural features suggest several potential applications:

  • Scaffold for Medicinal Chemistry: This compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine provides a convenient handle for derivatization, allowing for the exploration of a wide chemical space. The chloro and ethanesulfonyl groups can contribute to binding interactions with biological targets and can modulate the pharmacokinetic properties of the resulting molecules. The presence of a chlorine atom is a common feature in many FDA-approved drugs, where it can enhance potency and metabolic stability.[4]

  • Fragment-Based Drug Discovery: As a relatively small molecule with defined chemical features, it could be used in fragment-based screening to identify new starting points for drug discovery programs.

  • Intermediate in Organic Synthesis: It can be used as an intermediate in the synthesis of various heterocyclic compounds, which are privileged structures in many natural products and pharmaceuticals.[4][5][6][7][8]

  • Materials Science: The amine functionality allows for its incorporation into polymers or onto surfaces, potentially imparting specific properties due to the presence of the halogen and sulfone groups.

Conclusion

[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is a chemical entity with significant potential as a building block in synthetic chemistry. Although direct experimental data is scarce, a thorough analysis of its structure and comparison with related compounds allows for reliable predictions of its properties and reactivity. The synthetic pathways proposed in this guide are based on well-established and robust chemical transformations, providing a practical starting point for its preparation in a laboratory setting. Further research into the synthesis and applications of this compound is warranted and could lead to the discovery of novel molecules with interesting biological or material properties.

References

  • Vertex AI Search. CAS 188813-05-0: 3-BROMO-5-CHLORO-BENZALDEHYDE.
  • Benchchem. 3-Chloro-5-ethynylbenzaldehyde|CAS 2758519-58-1.
  • Sigma-Aldrich. [4-(Ethanesulfonyl)phenyl]methanamine hydrochloride | 98959-89-8.
  • MDPI. 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one.
  • MDPI. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.
  • BLDpharm. 1566400-39-2|[3-Chloro-5-(ethanesulfonyl)phenyl]methanol.
  • ResearchGate. (PDF)
  • Benchchem. Synthetic Protocols for the Derivatization of (4-(Chloromethyl)phenyl)
  • ResearchGate. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.
  • PMC. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
  • MDPI. Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides.
  • ChemScene. (3-Chloro-5-((difluoromethyl)thio)phenyl)methanamine.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions.
  • BLDpharm. 1192347-69-5|(3-Chloro-5-(methylsulfonyl)phenyl)methanamine hydrochloride.
  • PubChem. 3-Chloro-5-hydroxybenzaldehyde | C7H5ClO2 | CID 21904648.
  • Google Patents. DD219192A1 - PROCESS FOR PREPARING 3-PHENYL-5-CHLORO-ANTHRANIL.
  • PubChem. 3-Chloro-5-ethylphenol | C8H9ClO | CID 58182357.
  • Wikipedia. Johnson–Corey–Chaykovsky reaction.

Sources

Exploratory

Synthesis and Process Development of[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine

Executive Summary[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is a highly functionalized, 3,5-disubstituted benzylamine building block. The unique combination of a primary amine, an aryl chloride, and an aliphatic sulf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is a highly functionalized, 3,5-disubstituted benzylamine building block. The unique combination of a primary amine, an aryl chloride, and an aliphatic sulfone makes this scaffold highly sought after in the development of novel agrochemicals (such as pesticidally active heterocyclic derivatives)[1][2] and pharmaceutical active pharmaceutical ingredients (APIs).

Synthesizing this molecule presents a distinct chemoselectivity challenge: the introduction of the amine and sulfone groups must be achieved without triggering the premature dehalogenation of the aryl chloride or causing over-reduction/oxidation of sensitive intermediates. This whitepaper details a robust, three-step, self-validating synthetic pathway starting from commercially available 3-bromo-5-chlorobenzonitrile, optimized for high yield, scalability, and strict chemoselectivity.

Retrosynthetic Strategy and Mechanistic Rationale

To ensure scientific integrity and high process yield, the synthetic route was designed by working backward from the target molecule, prioritizing orthogonal reactivity at each stage.

Step 1: C-S Bond Formation via Buchwald-Hartwig Cross-Coupling

Challenge: The introduction of the ethylsulfanyl (-SEt) group requires differentiating the two halogen positions on the starting ring. Traditional Nucleophilic Aromatic Substitution (SNAr) is sluggish here because the leaving group is meta to the electron-withdrawing nitrile. Solution: We utilize a Palladium-catalyzed Buchwald-Hartwig C-S cross-coupling[1][2]. By starting with 3-bromo-5-chlorobenzonitrile , the palladium catalyst (Pd2(dba)3) selectively undergoes oxidative addition into the weaker C-Br bond. The ligand Xantphos is critical here; its wide bite angle promotes rapid reductive elimination of the thioether, preventing the strongly coordinating ethanethiol from poisoning the palladium center.

Step 2: Chemoselective Oxidation of Thioether to Sulfone

Challenge: The intermediate thioether must be oxidized to a sulfone (-SO2Et) without hydrolyzing the nitrile group or oxidizing the aromatic ring. Solution: Oxone® (potassium peroxymonosulfate) is selected as the stoichiometric oxidant. Oxone is a green, highly stable, and non-hazardous reagent that provides excellent chemoselectivity for sulfur oxidation over other functional groups[3][4]. The reaction proceeds smoothly in an aqueous methanol mixture at room temperature.

Step 3: Borane-Mediated Nitrile Reduction

Challenge: The final step requires reducing the nitrile (-CN) to a primary amine (-CH2NH2). Standard catalytic hydrogenation (e.g., Pd/C with H2) will almost certainly cause hydrodehalogenation of the aryl chloride. Strong hydride donors like LiAlH4 risk cleaving the sulfone or causing side reactions. Solution: Borane-Tetrahydrofuran complex (BH3·THF) is employed. Borane acts as an electrophilic reducing agent, coordinating first to the nitrogen lone pair of the nitrile before transferring hydrides[5][6]. It is entirely unreactive toward aryl chlorides and sulfones under standard conditions, ensuring absolute chemoselectivity.

SynthesisPathway SM 3-Bromo-5-chloro- benzonitrile Int1 3-Chloro-5-(ethylsulfanyl)- benzonitrile SM->Int1 Step 1: C-S Coupling Pd2(dba)3, Xantphos EtSH, DIPEA Int2 3-Chloro-5-(ethanesulfonyl)- benzonitrile Int1->Int2 Step 2: Oxidation Oxone, MeOH/H2O Prod [3-Chloro-5-(ethanesulfonyl)- phenyl]methanamine Int2->Prod Step 3: Reduction BH3·THF, then HCl

Figure 1: Three-step synthetic workflow for [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems. In-process controls (IPCs) and specific physical observations are embedded to ensure the chemist can verify the success of the reaction before proceeding to the next step.

Protocol 1: Synthesis of 3-Chloro-5-(ethylsulfanyl)benzonitrile
  • Setup: To an oven-dried, argon-purged Schlenk flask, add 3-bromo-5-chlorobenzonitrile (1.0 equiv, 10 mmol), Pd2(dba)3 (0.02 equiv, 2 mol%), and Xantphos (0.04 equiv, 4 mol%)[1].

  • Solvent & Reagents: Add anhydrous 1,4-dioxane (30 mL), followed by N,N-diisopropylethylamine (DIPEA, 2.0 equiv) and ethanethiol (1.2 equiv). Caution: Ethanethiol is highly volatile and malodorous; perform strictly in a fume hood.

  • Reaction: Heat the mixture to 90 °C for 4 hours.

  • Validation (IPC): Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (UV active) should be fully consumed, replaced by a slightly more polar, UV-active spot.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify via flash chromatography to yield a pale yellow oil.

Protocol 2: Synthesis of 3-Chloro-5-(ethanesulfonyl)benzonitrile
  • Setup: Dissolve the thioether intermediate (1.0 equiv, 8 mmol) in a 1:1 mixture of Methanol and Water (40 mL).

  • Oxidation: Portion-wise, add Oxone® (2.5 equiv) to the vigorously stirring solution at 0 °C. The biphasic mixture will become a white slurry.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6 hours.

  • Validation (IPC): LC-MS analysis will show the disappearance of the thioether mass [M+H]⁺ and the appearance of the sulfone mass [M+H+32]⁺. TLC will show a significant drop in Rf due to the highly polar sulfone group.

  • Workup: Dilute with water and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to afford the sulfone as a white crystalline solid.

Protocol 3: Synthesis of[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine
  • Setup: Dissolve the sulfone intermediate (1.0 equiv, 6 mmol) in anhydrous THF (20 mL) under argon and cool to 0 °C.

  • Reduction: Dropwise, add a 1.0 M solution of BH3·THF complex (3.0 equiv)[5].

  • Reaction: Reflux the mixture at 70 °C for 12 hours.

  • Quench & Hydrolysis (Critical Step): Cool the reaction to 0 °C. Carefully add Methanol (10 mL) dropwise to quench excess borane (hydrogen gas evolution will be observed). Then, add 2M HCl in Methanol (15 mL) and reflux for 2 hours. Mechanistic Note: This acidic reflux is mandatory to hydrolyze the highly stable borazine/amine-borane complex formed during the reduction[6].

  • Validation & Isolation: Concentrate the mixture to dryness. Triturate the resulting solid with diethyl ether to remove non-basic impurities. The product is isolated as its hydrochloride salt (white powder). To obtain the free base, partition the salt between 1M NaOH and Dichloromethane, extract, and evaporate the organic layer.

ReductionMechanism Nitrile Aryl Nitrile (Ar-C≡N) Adduct Nitrile-Borane Adduct [Ar-C≡N⁺-B⁻H3] Nitrile->Adduct + BH3·THF (Coordination) Imine Imine-Borane Intermediate [Ar-CH=N-BH2] Adduct->Imine Hydride Transfer Complex Amine-Borane Complex [(Ar-CH2-N-BH)3] Imine->Complex + BH3 (Second Hydride Transfer) Amine Primary Amine Hydrochloride [Ar-CH2-NH3⁺ Cl⁻] Complex->Amine HCl / MeOH (Hydrolytic Cleavage)

Figure 2: Mechanism of borane-mediated nitrile reduction to primary amine.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes, yields, and key analytical markers for each step of the synthesis, providing a benchmark for process chemists.

Synthesis StepTarget Intermediate / ProductExpected YieldPurity (HPLC)Key Analytical Marker (NMR/MS)
Step 1 3-Chloro-5-(ethylsulfanyl)benzonitrile85 - 90%> 95%¹H NMR: Quartet at ~2.9 ppm (S-CH2)
Step 2 3-Chloro-5-(ethanesulfonyl)benzonitrile92 - 95%> 98%¹H NMR: Quartet shifts to ~3.2 ppm (SO2-CH2)
Step 3 [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine75 - 80%> 98%MS: [M+H]⁺ = 234.0 (Free base)¹H NMR: Singlet at ~3.9 ppm (CH2-NH2)

Sources

Foundational

[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine molecular structure

An In-depth Technical Guide to the Molecular Structure of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine Prepared by: Gemini, Senior Application Scientist Executive Summary This guide provides a comprehensive technical o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine, a substituted aromatic amine of significant interest to medicinal chemists and drug development professionals. The molecule incorporates three key functional groups—a primary aminomethyl group, an electron-withdrawing ethanesulfonyl group, and a chloro substituent—on a central benzene ring. This unique combination of features makes it a versatile chemical building block for synthesizing complex molecular architectures. This document elucidates the compound's molecular structure through spectroscopic analysis, outlines a robust synthetic pathway via reductive amination, and discusses its potential applications as a scaffold in the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

The fundamental properties of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine are summarized below. These parameters are critical for understanding the molecule's behavior in both chemical reactions and biological systems.

PropertyValueSource / Method
IUPAC Name [3-Chloro-5-(ethanesulfonyl)phenyl]methanamineNomenclature Rules
Molecular Formula C₉H₁₂ClNO₂SCalculated
Molecular Weight 233.72 g/mol Calculated
Canonical SMILES CCS(=O)(=O)C1=CC(=CC(=C1)CN)ClStructure Based
InChI Key RILPQLVAYCKLSM-UHFFFAOYSA-NStructure Based
Predicted XlogP 1.5 - 2.5Computational[1]
Predicted TPSA 74.5 ŲComputational[2]
Hydrogen Bond Donors 1 (from -NH₂)Calculated
Hydrogen Bond Acceptors 3 (from -SO₂ and -N)Calculated
Physical Form Predicted to be a solid at room temperature.Analog Data[3][4]

Molecular Structure and Spectroscopic Analysis

Structural Elucidation

The structure of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is defined by a 1,3,5-trisubstituted benzene ring. The key functional groups are:

  • Aminomethyl Group (-CH₂NH₂): This primary amine serves as a key nucleophilic and basic center, providing a reactive handle for subsequent chemical modifications such as acylation, alkylation, or sulfonylation[5]. It is a common feature in pharmacologically active molecules for engaging with biological targets.

  • Ethanesulfonyl Group (-SO₂CH₂CH₃): This is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence significantly influences the electronic properties of the aromatic ring, deactivating it towards electrophilic substitution and increasing the acidity of the N-H protons.

  • Chloro Group (-Cl): As a halogen, it is also electron-withdrawing via induction. The chloro substituent is a prevalent feature in approved drugs, often used to modulate metabolic stability and binding affinity[6].

The meta-disposition of these three groups creates a specific electronic and steric environment that dictates the molecule's reactivity and potential biological interactions.

Predicted Spectroscopic Data

While empirical spectral data for this specific molecule is not publicly cataloged, its features can be reliably predicted based on established principles of spectroscopy and data from analogous structures[7][8][9].

  • ¹H NMR Spectroscopy:

    • Aromatic Protons (Ar-H): Three signals are expected in the aromatic region (δ 7.5-8.0 ppm). Due to the meta-substitution, they will likely appear as distinct singlets or narrow triplets.

    • Methylene Protons (-CH₂N): A singlet is expected around δ 4.0 ppm.

    • Sulfonyl Methylene Protons (-SO₂CH₂-): A quartet is expected around δ 3.2 ppm, coupled to the adjacent methyl protons.

    • Amine Protons (-NH₂): A broad singlet, typically between δ 1.5-3.0 ppm, whose chemical shift is dependent on solvent and concentration.

    • Ethyl Methyl Protons (-CH₃): A triplet is expected around δ 1.3 ppm, coupled to the sulfonyl methylene protons.

  • ¹³C NMR Spectroscopy:

    • Aromatic Carbons: Six distinct signals are expected. The carbons directly attached to the sulfonyl group and chlorine will be downfield (δ 140-145 ppm and δ 135-138 ppm, respectively). The carbon bearing the aminomethyl group will be in a similar range, while the C-H carbons will be found between δ 120-130 ppm.

    • Methylene Carbon (-CH₂N): Expected around δ 45-50 ppm.

    • Sulfonyl Methylene Carbon (-SO₂CH₂-): Expected around δ 50-55 ppm.

    • Ethyl Methyl Carbon (-CH₃): Expected to be the most upfield signal, around δ 7-10 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A characteristic pair of medium-intensity peaks around 3300-3400 cm⁻¹ for the primary amine[7].

    • S=O Stretch: Two strong, sharp absorption bands characteristic of the sulfone group, typically found at ~1320 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric).

    • C-Cl Stretch: A strong band in the fingerprint region, typically 750-650 cm⁻¹[7].

    • Aromatic C=C Stretch: Multiple peaks in the 1600-1450 cm⁻¹ region.

Synthesis and Purification

Synthetic Strategy: Reductive Amination

The most direct and efficient laboratory-scale synthesis of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is through the reductive amination of its corresponding aldehyde, 3-chloro-5-(ethanesulfonyl)benzaldehyde. This widely-used transformation converts a carbonyl group into an amine via an intermediate imine[10][11]. The reaction is typically a one-pot process, valued for its high yield and operational simplicity[12].

The process begins with the formation of an imine intermediate from the aldehyde and an ammonia source. This imine is then reduced in situ by a hydride-based reducing agent to yield the final primary amine[11][13].

G cluster_start Starting Material Aldehyde 3-Chloro-5-(ethanesulfonyl)benzaldehyde Imine Imine Intermediate (Not Isolated) Aldehyde->Imine Imine Formation (Weakly Acidic) Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Imine Formation (Weakly Acidic) Product [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine Imine->Product Reduction Reagents Reducing Agent (e.g., NaBH(OAc)₃) Reagents->Product

Fig 1. Synthetic workflow via reductive amination.
Detailed Protocol: Reductive Amination

This protocol is a robust, field-proven method adapted from standard procedures for synthesizing primary amines[5][12].

Materials:

  • 3-Chloro-5-(ethanesulfonyl)benzaldehyde (1.0 eq)

  • Ammonium acetate (NH₄OAc) (10 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: To a round-bottom flask under a nitrogen atmosphere, add 3-chloro-5-(ethanesulfonyl)benzaldehyde (1.0 eq) and ammonium acetate (10 eq). Dissolve the solids in a 1:1 mixture of anhydrous DCM and anhydrous MeOH.

    • Causality: Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote the formation of the imine intermediate. A mixed solvent system ensures the solubility of both the polar and non-polar reagents.

  • Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent that efficiently reduces imines in the presence of the ammonium salt without reducing the starting aldehyde[11]. The addition is performed at 0°C to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the complete formation of the product.

  • Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization Workflow

The crude product is typically purified by column chromatography to achieve high purity suitable for subsequent research.

G Crude Crude Product (from Workup) Purification Silica Gel Column Chromatography (DCM/MeOH gradient) Crude->Purification Fractions Combine Pure Fractions & Evaporate Purification->Fractions Pure Pure Product (>95% Purity) Fractions->Pure Characterization Characterization (NMR, LC-MS, IR) Pure->Characterization

Fig 2. Post-synthesis purification and characterization workflow.

Applications in Research and Development

[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is not an end-product but rather a valuable intermediate or building block in synthetic and medicinal chemistry[6]. Its trifunctional nature allows for the systematic exploration of chemical space in drug discovery programs.

  • Scaffold for Library Synthesis: The primary amine can be readily derivatized to generate a library of amides, sulfonamides, or secondary/tertiary amines. Each derivative possesses altered physicochemical properties (e.g., solubility, logP) and can be screened for biological activity.

  • Intermediate for Complex Target Molecules: This compound serves as a precursor for more complex molecules, particularly in the synthesis of kinase inhibitors, GPCR ligands, and other targeted therapeutics where a substituted benzylamine moiety is a key pharmacophore. The sulfonyl and chloro groups act as metabolic blockers or key binding elements within a protein's active site.

Conclusion

[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is a well-defined molecular entity with significant potential as a chemical intermediate. Its structure, characterized by a unique arrangement of an aminomethyl, ethanesulfonyl, and chloro group, offers a versatile platform for chemical synthesis. The reliable and high-yielding synthesis via reductive amination makes it an accessible tool for researchers in drug discovery and materials science. A thorough understanding of its spectroscopic properties and reactivity is paramount for its effective utilization in the development of novel and complex chemical compounds.

References

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  • PubChem. (n.d.). (3,5-Bis(methylsulfonyl)phenyl)methanol.
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Exploratory

An In-Depth Technical Guide to the Solubility Assessment of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine

Prepared by: Gemini, Senior Application Scientist Introduction and Compound Overview Aqueous solubility is a cornerstone of the drug discovery and development process. For an orally administered drug, insufficient solubi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Compound Overview

Aqueous solubility is a cornerstone of the drug discovery and development process. For an orally administered drug, insufficient solubility can lead to poor absorption, low and variable bioavailability, and ultimately, therapeutic failure. Therefore, a thorough understanding and accurate measurement of a compound's solubility are imperative from the earliest stages of research.

The subject of this guide, [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine, is a substituted benzylamine derivative. Its structure suggests it is a weakly basic compound, with solubility expected to be highly dependent on pH. Given the absence of published experimental data for this specific molecule, this whitepaper serves as a practical guide to generating this critical information de novo.

Physicochemical Properties (Predicted)

Prior to embarking on experimental work, in-silico prediction provides valuable estimates of the compound's properties, guiding experimental design. These predictions are derived from the compound's structure using well-established algorithms.

Chemical Structure:

  • Molecular Formula: C₉H₁₂ClNO₂S

  • Molecular Weight: 233.72 g/mol

PropertyPredicted ValueMethod/SoftwareSignificance in Solubility
pKa (Basic) 8.5 ± 0.5ACD/Percepta[1][2]Governs the ionization state of the primary amine. At pH < pKa, the ionized, more soluble form (R-NH₃⁺) dominates.
logP 1.8 ± 0.7ACD/Percepta, XlogP3Indicates lipophilicity. A positive value suggests a preference for a non-polar environment, which often correlates with lower aqueous solubility.

Note: These values are in-silico predictions and require experimental verification. The accuracy of such predictions can vary, with reported median absolute errors often in the range of 0.5-1.0 log units for pKa and logP.[3][4]

The Duality of Solubility: Kinetic vs. Thermodynamic

In drug discovery, solubility is assessed in two distinct contexts: kinetic and thermodynamic. Understanding the difference is crucial for correct data interpretation.[5]

  • Kinetic Solubility: Measures the concentration of a compound before it precipitates when a concentrated DMSO stock solution is rapidly added to an aqueous buffer.[6] It's a high-throughput assessment of a compound's ability to stay in solution under non-equilibrium conditions, relevant for primary screening assays.[7][8]

  • Thermodynamic Solubility: Represents the true equilibrium solubility, where the dissolved solute is in equilibrium with the solid-state material after an extended incubation period.[5][9] This is the "gold standard" measurement, critical for lead optimization and pre-formulation studies.[10]

G cluster_0 Solubility Assessment Workflow InSilico In-Silico Prediction (pKa, logP) Kinetic Kinetic Solubility Assay (High-Throughput) InSilico->Kinetic Guides Assay Design Decision Compound Progression? Kinetic->Decision Early Screening (Go/No-Go) Thermo Thermodynamic Solubility (Shake-Flask) Thermo->Decision Definitive Data for Lead Optimization Decision->Thermo Advance Promising Candidates

Caption: High-level workflow for solubility characterization.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the definitive technique for determining thermodynamic solubility.[10][11] The core principle is to establish equilibrium between the dissolved and undissolved compound in a chosen buffer system.

Rationale and Self-Validation

This protocol is designed to be self-validating. The extended incubation time (24 hours) ensures equilibrium is reached.[9] The inclusion of a time-point at 4 hours helps to confirm that equilibrium has been established (i.e., the concentration is not still increasing). The final pH measurement is critical because the solubility of ionizable compounds like [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is highly pH-dependent.[12]

Step-by-Step Protocol
  • Preparation of Buffers: Prepare phosphate-buffered saline (PBS) at pH 7.4 and additional buffers (e.g., citrate, phosphate) to cover a physiologically relevant pH range (e.g., pH 2.0, 5.0, 6.8). This is critical for assessing pH-dependent solubility.[13]

  • Compound Addition: Add an excess of solid [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine to a series of glass vials (in duplicate for each buffer condition). A visual excess of solid material must be present throughout the experiment.

  • Incubation: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 hours. The agitation ensures continuous mixing to facilitate equilibrium.[11]

  • Sampling: At designated time points (e.g., 4 hours and 24 hours), carefully withdraw an aliquot of the suspension.

  • Separation of Solid: Immediately filter the aliquot through a low-binding 0.45 µm filter (e.g., PVDF) to remove all undissolved solid. This step is critical; any carryover of solid particles will artificially inflate the measured solubility.

  • pH Measurement: Measure the pH of the remaining filtrate to confirm the final equilibrium pH of the saturated solution.[10]

  • Quantification:

    • Prepare a standard curve of the compound in the relevant buffer.

    • Dilute the filtrate into the mobile phase used for analysis.

    • Analyze the diluted filtrate and standards using a validated analytical method, typically HPLC-UV or LC-MS.

    • Calculate the concentration in the filtrate using the standard curve. This concentration is the thermodynamic solubility at that specific pH.

Experimental Protocol: Kinetic Solubility Assay

For earlier-stage discovery, a higher-throughput kinetic solubility assay is more appropriate.[7][8] This protocol uses nephelometry (light scattering) to detect compound precipitation.

Rationale and Self-Validation

This method relies on the principle that insoluble particles scatter light. The assay is rapid and requires minimal compound.[6] A self-validating aspect is the inclusion of control compounds with known low, medium, and high solubility, which ensures the assay is performing as expected on any given day.

Step-by-Step Protocol
  • Stock Solution Preparation: Prepare a 10 mM stock solution of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine in 100% DMSO.

  • Plate Setup: In a clear 96-well microplate, add 2 µL of the DMSO stock solution to a series of wells.

  • Buffer Addition: Rapidly add 98 µL of aqueous buffer (e.g., PBS at pH 7.4) to each well. This initiates the precipitation process. The final DMSO concentration is 2%.

  • Incubation: Mix the plate thoroughly and incubate at room temperature for a set period (e.g., 90 minutes).[6]

  • Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering or turbidity.

  • Data Analysis: The light scattering signal is proportional to the amount of precipitate. The kinetic solubility is often reported as the concentration at which the first signs of precipitation are observed relative to buffer-only wells.

The Critical Role of pH: The Henderson-Hasselbalch Relationship

For an ionizable compound like [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine, which possesses a basic primary amine, solubility is inextricably linked to pH. The Henderson-Hasselbalch equation provides the theoretical framework for this relationship.[12][14][15]

pH = pKa + log ( [R-NH₂] / [R-NH₃⁺] )

Where:

  • [R-NH₂] is the concentration of the neutral, typically less soluble, form.

  • [R-NH₃⁺] is the concentration of the protonated, ionized, typically more soluble, form.

This equation dictates that as the pH of the solution drops below the pKa of the amine (predicted at ~8.5), the equilibrium will shift towards the protonated, more soluble form (R-NH₃⁺). Therefore, the compound's solubility is expected to be significantly higher in the acidic environment of the stomach (pH 1-2) than in the near-neutral environment of the small intestine (pH 6.8).[16]

G cluster_1 pH Influence on Ionization and Solubility Structure Structure Ionized Dominant Species: Protonated (R-NH₃⁺) Cationic Structure:f0->Ionized Protonation Neutral Dominant Species: Neutral (R-NH₂) Un-ionized Structure:f1->Neutral Deprotonation SolubilityHigh Higher Aqueous Solubility Ionized->SolubilityHigh SolubilityLow Lower Aqueous Solubility Neutral->SolubilityLow

Caption: Relationship between pH, pKa, ionization, and solubility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different conditions.

Table 1: Thermodynamic Solubility of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine at 25°C
Buffer pH (Initial)Equilibrium pH (Final)Solubility (µg/mL)Solubility (µM)Comments
2.02.1[Experimental Data][Calculated Data]High solubility expected due to protonation.
5.05.2[Experimental Data][Calculated Data]Intermediate solubility.
7.47.3[Experimental Data][Calculated Data]Lower solubility, closer to intrinsic solubility.

Interpretation: The data should be analyzed in the context of the Biopharmaceutics Classification System (BCS), which uses solubility to classify drugs.[17] According to FDA guidance, a drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media over the pH range of 1 to 6.8.[13][18] The experimentally determined solubility values will allow for a preliminary BCS classification of this compound, which has profound implications for regulatory pathways and the need for certain clinical studies.[19]

Conclusion

This guide has outlined a robust, scientifically-grounded methodology for determining the aqueous solubility of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine. By integrating in-silico prediction with rigorous experimental protocols for both kinetic and thermodynamic solubility, researchers can generate the high-quality data necessary for informed decision-making in the drug discovery and development pipeline. A fundamental understanding of the compound's pKa and the application of the Henderson-Hasselbalch principle are essential for interpreting the pH-dependent solubility profile, which is paramount for predicting in-vivo performance. The protocols and principles detailed herein provide a comprehensive and self-validating framework for any research team tasked with characterizing this critical physicochemical property.

References

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. DSDP Analytics. [Link]

  • Schrödinger solutions for small molecule protonation state enumeration and pKa prediction. Schrödinger. [Link]

  • ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. FDCELL. [Link]

  • How to Predict pKa. Rowan. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

  • Predicting pKa using a combination of quantum mechanical and machine learning methods. Optibrium. [Link]

  • ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ECA Academy. [Link]

  • Decades of Reliable pKa Predictions. ACD/Labs. [Link]

  • Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. Therapeutic Goods Administration (TGA). [Link]

  • What is the pKa of my compound?. ACD/Labs. [Link]

  • Predicting logP of pesticides using different software. ScienceDirect. [Link]

  • An improved method for predicting logP. Repository Home. [Link]

  • Kinetic Solubility - In Vitro Assay. Bio-Optronics. [Link]

  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. [Link]

  • Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. PubMed. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]

  • Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. FDA. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). YouTube. [Link]

  • Exp. 11 The influence of pH on solubility in water Theory. uotechnology.edu.iq. [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK - IAPC Journals. [Link]

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  • FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. GMP Navigator. [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. HORIZON. [Link]

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Foundational

Architecting Small Molecules: A Technical Whitepaper on[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the strategic selection of pharmacophore building blocks dictates the pharmacokinetic and pharmacodynamic success of a pipeli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the strategic selection of pharmacophore building blocks dictates the pharmacokinetic and pharmacodynamic success of a pipeline. [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is a highly specialized, trifunctional synthetic intermediate. By combining a versatile primary amine, a lipophilic meta-chloro substituent, and a highly polar, hydrogen-bond-accepting ethanesulfonyl group, this scaffold offers unparalleled spatial geometry for engaging kinase hinge regions and disrupting protein-protein interactions.

This technical guide provides an authoritative review of its structural rationale, validated synthetic methodologies, and standardized experimental protocols for its integration into high-throughput drug discovery workflows.

Structural Rationale & Pharmacophore Profiling

The utility of[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine stems from the deliberate causality behind its three core functional groups. As application scientists, we do not merely view this as a chemical structure, but as a multi-tool for receptor engagement:

  • The Methanamine (Benzylamine) Core: The primary amine serves as the primary vector for derivatization (e.g., amide coupling, reductive amination, or sulfonamide formation). The methylene bridge provides crucial conformational flexibility, allowing the aromatic ring to rotate and optimally orient itself within deep, narrow hydrophobic pockets of target proteins.

  • The 3-Chloro Substituent: Halogenation at the meta position serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability. Second, the electron-withdrawing nature of the chlorine atom lowers the electron density of the phenyl ring, significantly increasing the molecule's resistance to oxidative metabolism by hepatic cytochrome P450 enzymes.

  • The 5-Ethanesulfonyl Substituent: Unlike simple alkyl groups, the ethanesulfonyl ( −SO2​CH2​CH3​ ) moiety is a powerful hydrogen-bond acceptor. The highly polarized S=O bonds interact strongly with backbone amides in kinase hinge regions. Furthermore, the ethyl chain provides a specific steric bulk that prevents rapid enzymatic degradation, a common vulnerability observed in simpler methylsulfonyl derivatives.

De Novo Synthesis Workflow

To utilize this building block effectively, one must understand its synthetic origins. The most robust, scalable route relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by oxidation and reduction.

Causality of Starting Material: We initiate the synthesis with 3-chloro-5-fluorobenzonitrile . Fluorine is a superior leaving group in SNAr reactions compared to chlorine due to its high electronegativity, which highly activates the adjacent carbon. This ensures that the incoming ethanethiolate nucleophile exclusively displaces the fluorine atom, preventing unwanted mixtures of regioisomers.

Synthesis_Workflow SM 3-Chloro-5-fluorobenzonitrile Step1 Thioetherification SM->Step1 Int1 Thioether Intermediate Step1->Int1 Step2 Oxidation (mCPBA) Int1->Step2 Int2 Sulfone Intermediate Step2->Int2 Step3 Nitrile Reduction Int2->Step3 Product Target Methanamine Step3->Product

Fig 1. Step-by-step synthetic workflow of the target methanamine building block.

Pharmacological & Agrochemical Applications

The unique substitution pattern of this building block has been leveraged across multiple therapeutic and agricultural domains.

Oncology and Fibrosis: DDR1 Kinase Inhibition

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase activated by extracellular matrix collagen. Overexpression of DDR1 is a primary driver in severe tissue fibrosis and tumor metastasis. By coupling[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine with substituted benzoic acids, researchers have developed highly potent benzamide derivatives that act as competitive inhibitors at the DDR1 ATP-binding site (1). The sulfone oxygens of the building block form critical hydrogen bonds with the kinase hinge region, while the chloro group anchors the molecule in a hydrophobic sub-pocket. Similar structural motifs have also been utilized in the synthesis of quinazoline-2,4-dione derivatives for kinase inhibition (2).

DDR1_Inhibition Ligand Collagen (Ligand) Receptor DDR1 Receptor Ligand->Receptor Activates Signaling Kinase Cascade Receptor->Signaling Phosphorylation Inhibitor Benzamide Derivative Inhibitor->Receptor Competitive Inhibition Outcome Fibrosis & Metastasis Signaling->Outcome Gene Transcription

Fig 2. DDR1 signaling pathway and targeted inhibition by benzamide derivatives.

Next-Generation Agrochemicals

Beyond human therapeutics, the 3-chloro-5-(ethylsulfonyl) motif is highly prized in the development of veterinary ectoparasiticides and crop protection agents. The metabolic stability imparted by the halogen and sulfone groups ensures prolonged environmental persistence and efficacy against resistant arthropod strains (3).

Standardized Experimental Protocol: Benzamide Library Generation

To integrate this building block into a drug discovery pipeline, an optimized, self-validating amide coupling protocol is required.

Objective: Synthesize a target benzamide derivative by coupling [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine hydrochloride with a substituted benzoic acid.

Reagents & Causality:

  • WSCDI (Water-Soluble Carbodiimide / EDC·HCl): Chosen over DCC because the resulting urea byproduct is highly water-soluble, allowing for seamless removal during standard aqueous workup without the need for immediate column chromatography.

  • HOBt (Hydroxybenzotriazole): Added to form a highly reactive active-ester intermediate, which accelerates the reaction and suppresses side reactions.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base required to neutralize the hydrochloride salt of the starting methanamine, freeing the nitrogen lone pair for nucleophilic attack. Its steric bulk prevents it from competing with the primary amine.

  • DCM (Dichloromethane): An optimal aprotic solvent that readily dissolves the active ester intermediate.

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, suspend [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine hydrochloride (1.0 eq) and the target benzoic acid (1.1 eq) in anhydrous DCM (0.1 M concentration).

  • Activation: Add HOBt (1.2 eq) and WSCDI (1.2 eq) to the suspension. Stir at 0∘C for 15 minutes to initiate active ester formation.

  • Coupling: Dropwise add DIPEA (3.0 eq). The solution will typically turn homogeneous as the amine is free-based and reacts. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench & Workup: Dilute the reaction mixture with additional DCM. Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3​ (to remove unreacted acid), and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Self-Validation Checkpoints (Trustworthiness System)
  • In-Process Control (TLC): Elute with Hexane:EtOAc (1:1). The starting methanamine is highly polar, sits near the baseline ( Rf​≈0.1 ), and stains purple with Ninhydrin. The successful benzamide product will migrate higher ( Rf​≈0.5−0.6 ), be strongly UV-active at 254 nm, and be Ninhydrin-negative.

  • Structural Integrity (LC-MS): Analyze the crude mixture via ESI+ LC-MS. The presence of the [M+H]+ ion corresponding to the exact mass of the coupled product validates the amide bond formation.

  • Linkage Confirmation (1H NMR): In DMSO-d6​ , the disappearance of the broad −NH2​ singlet ( ∼2.0 ppm ) and the emergence of a sharp amide −NH triplet ( ∼8.5−9.0 ppm , coupling to the adjacent −CH2​− ) definitively proves the structural linkage.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Building Block
PropertyValuePharmacological Significance
Molecular Weight 233.71 g/mol Low MW allows for extensive downstream derivatization while maintaining rule-of-five compliance.
H-Bond Donors 1 (Primary Amine)Consumed during amide/sulfonamide coupling.
H-Bond Acceptors 3 (Sulfone + Amine)Critical for engaging target protein backbone amides.
Estimated CLogP ~1.2Perfectly balanced to provide lipophilicity without compromising aqueous solubility.
TPSA 68.5 ŲEnsures excellent systemic distribution and moderate blood-brain barrier penetration potential.
Table 2: Amide Coupling Reaction Optimization Data
Coupling ReagentSolventBaseAvg. Yield (%)Byproduct Removal Difficulty
DCC / HOBtDCMTEA65%High (Insoluble DCU precipitation requires filtration)
HATUDMFDIPEA92%Moderate (Requires extensive aqueous washes to remove DMF)
WSCDI / HOBt DCM DIPEA 88% Low (Water-soluble urea easily removed via extraction)

References

  • EP2842939A1 - Benzamide derivative , Google Patents. 1

  • WO2019197468A1 - N-(cyclopropylmethyl)-5-(methylsulfonyl)-n-{1-[1-(pyrimidin-2-yl) , Google Patents. 3

  • US 2015/0141400 A1 - Patent Application Publication , Googleapis.2

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Exploratory

Technical Whitepaper:[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine Derivatives and Analogs

Executive Summary The development of next-generation agrochemicals and veterinary ectoparasiticides relies heavily on the strategic design of novel chemical scaffolds. Among these, the [3-chloro-5-(ethanesulfonyl)phenyl]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation agrochemicals and veterinary ectoparasiticides relies heavily on the strategic design of novel chemical scaffolds. Among these, the [3-chloro-5-(ethanesulfonyl)phenyl] moiety has emerged as a privileged building block. When functionalized with a methanamine (benzylamine) linker to form [3-chloro-5-(ethanesulfonyl)phenyl]methanamine , this scaffold provides an ideal balance of lipophilicity, metabolic stability, and synthetic versatility.

This technical guide explores the structural rationale, physicochemical properties, and validated synthetic methodologies for this critical intermediate, which is widely utilized in the synthesis of heteroaryl-triazole and pyrimidine-based pesticides and parasiticides[1].

Structural Rationale & Pharmacophore Design

As an Application Scientist, it is crucial to understand why specific functional groups are selected during hit-to-lead optimization. The[3-chloro-5-(ethanesulfonyl)phenyl]methanamine scaffold is engineered to address several pharmacokinetic and pharmacodynamic challenges:

  • The Ethanesulfonyl (-SO₂CH₂CH₃) Group : Unlike a standard methylsulfonyl group, the ethanesulfonyl moiety provides increased steric bulk and specific vectorization. This enhances the hydrophobic interactions within the binding pockets of target receptors (e.g., invertebrate GABA receptors). Furthermore, the strong electron-withdrawing nature of the sulfone group lowers the electron density of the aromatic ring, significantly increasing resistance to oxidative metabolism by cytochrome P450 enzymes[2].

  • The Meta-Chlorine Atom : Positioning a chlorine atom meta to the methanamine linker serves a dual purpose. First, it creates an asymmetrical steric shield that dictates the conformational preference of the attached heterocycles. Second, it blocks potential sites of aromatic hydroxylation, thereby extending the biological half-life of the final active pharmaceutical ingredient (API)[3].

  • The Methanamine (Benzylamine) Linker : The primary amine provides a highly reactive nucleophilic center, enabling rapid derivatization via amide coupling, reductive amination, or urea formation. This flexibility is essential for combinatorial library synthesis during drug discovery.

Physicochemical Profiling

To facilitate rational drug design, the quantitative properties of the methanamine derivative and its common analogs are summarized below. The methanamine derivative offers a distinct advantage in basicity and coupling versatility compared to its oxygenated analogs.

Compound AnalogMolecular Weight ( g/mol )cLogP (est.)Primary Synthetic UtilityReactive Functional Group
Methanamine (Target) ~233.711.8Amide coupling, Reductive amination-CH₂NH₂
Benzoic Acid ~248.682.1Amide coupling (Electrophile)-COOH
Methanol ~234.701.9Etherification, Oxidation-CH₂OH
Benzonitrile ~229.682.0Precursor, Tetrazole synthesis-CN

Synthetic Methodology: A Self-Validating Protocol

The synthesis of [3-chloro-5-(ethanesulfonyl)phenyl]methanamine requires careful selection of reagents to prevent unwanted side reactions, such as the reduction of the sulfone or hydrodehalogenation of the aryl chloride.

Synthetic Workflow Visualization

Synthesis SM 3-Chloro-5-iodobenzonitrile (Starting Material) Step1 Ullmann-type Sulfination CuI, Sodium ethanesulfinate 120°C, DMSO SM->Step1 Int1 3-Chloro-5-(ethanesulfonyl)benzonitrile (Intermediate) Step1->Int1 Step2 Nitrile Reduction Borane-THF Reflux Int1->Step2 Prod [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine (Target Scaffold) Step2->Prod

Synthetic workflow for[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine.

Step-by-Step Experimental Protocol

Step 1: Copper-Catalyzed Ullmann-Type Sulfination Causality: Traditional electrophilic aromatic substitution is unviable on an electron-deficient ring. We utilize an Ullmann-type coupling, leveraging the high reactivity of the iodine atom. L-proline is used as a crucial ligand to stabilize the Cu(I) species, facilitating the oxidative addition of the aryl iodide[1].

  • Preparation : In a rigorously dried Schlenk flask, combine L-proline (0.2 eq) and NaOH (0.2 eq) in anhydrous DMSO. Degas the solution by purging with argon for 30 minutes. Note: Degassing is critical to prevent the oxidation of the sulfinate salt to a sulfonate, which would poison the reaction.

  • Reagent Addition : Add 3-chloro-5-iodobenzonitrile (1.0 eq), sodium ethanesulfinate (1.5 eq), and Copper(I) iodide (0.1 eq). Purge with argon for an additional 5 minutes.

  • Reaction : Heat the mixture to 120°C and stir for 3–5 hours under an argon atmosphere. Monitor completion via LC-MS.

  • Workup : Cool to room temperature, quench with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to yield 3-chloro-5-(ethanesulfonyl)benzonitrile.

Step 2: Selective Nitrile Reduction Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is strictly avoided here, as it frequently leads to hydrodehalogenation (cleavage of the C-Cl bond). Instead, Borane-THF (BH₃·THF) is selected because it selectively reduces nitriles to primary amines without affecting aryl halides or sulfones.

  • Preparation : Dissolve 3-chloro-5-(ethanesulfonyl)benzonitrile (1.0 eq) in anhydrous THF under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Reduction : Dropwise, add a 1.0 M solution of BH₃·THF (2.5 eq). Once addition is complete, remove the ice bath and heat the reaction to reflux for 4 hours.

  • Quenching : Carefully cool the reaction to 0°C and quench by the slow addition of methanol, followed by 1M HCl to break the boron-amine complex.

  • Workup : Basify the aqueous layer to pH 10 using 2M NaOH. Extract the free amine with dichloromethane (DCM). Dry the organic layer over MgSO₄ and concentrate to yield the pure [3-chloro-5-(ethanesulfonyl)phenyl]methanamine.

Biological Applications & Mechanism of Action

Derivatives synthesized from this methanamine scaffold are predominantly utilized in the agricultural and veterinary sectors as potent insecticides and acaricides[3]. When coupled with heteroaryl-triazoles or pyrimidines, the resulting molecules act as non-competitive antagonists of the invertebrate γ -aminobutyric acid (GABA)-gated chloride channels[2].

Pathway Visualization

MOA Ligand Methanamine Derivative (Active Agrochemical) Target Invertebrate GABA-gated Chloride Channel Ligand->Target Binding Allosteric Antagonism (Pore Blockade) Target->Binding Effect1 Inhibition of Chloride Influx Binding->Effect1 Effect2 Neuronal Hyperexcitation Effect1->Effect2 Outcome Pest Paralysis & Mortality Effect2->Outcome

GABA receptor allosteric modulation by methanamine-derived agrochemicals.

Mechanistic Insight : The ethanesulfonyl group plays a pivotal role in target engagement. By projecting into a specific lipophilic sub-pocket within the GABA receptor's transmembrane domain, it anchors the molecule, preventing the influx of chloride ions. This blockade leads to rapid neuronal hyperexcitation, paralysis, and ultimately the death of the target pest, making these derivatives highly effective for crop protection and ectoparasite control.

References

  • Title: WO2019197468A1 - N-(cyclopropylmethyl)-5-(methylsulfonyl)-n-{1-[1-(pyrimidin-2-yl)... derivatives as pesticides.
  • Title: WO2018138050A1 - Condensed bicyclic heterocyclene derivatives as pest control agents.
  • Title: Patent 3356343 - PESTICIDALLY ACTIVE HETEROCYCLIC DERIVATIVES WITH SULPHUR CONTAINING SUBSTITUENTS.

Sources

Foundational

Molecular Recognition and Mechanistic Profiling of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine

Executive Summary [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is a highly specialized, low-molecular-weight chemical building block utilized extensively in Fragment-Based Drug Discovery (FBDD)[1]. Unlike fully elabora...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is a highly specialized, low-molecular-weight chemical building block utilized extensively in Fragment-Based Drug Discovery (FBDD)[1]. Unlike fully elaborated small-molecule drugs that possess a singular, systemic "mechanism of action," the mechanism of this compound is defined by its molecular recognition profile —how its distinct functional groups interact with target protein microenvironments at the atomic level. This in-depth technical guide dissects the thermodynamic and structural causality behind its binding efficacy, providing a self-validating framework for medicinal chemists to elaborate this fragment into potent, selective inhibitors.

Section 1: Structural Determinants of Binding (The Molecular Mechanism)

The pharmacological utility of[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine stems from its tri-functional pharmacophore, which allows it to engage in a diverse array of non-covalent interactions within protein binding pockets[2].

  • The Methanamine Anchor (Electrostatic & H-Bonding): The primary amine acts as a critical anchor. At physiological pH, the amine is protonated, enabling it to form robust salt bridges and charge-assisted hydrogen bonds with acidic residues (e.g., Aspartate or Glutamate) within the catalytic or allosteric sites of targets like kinases or cholinesterases[3].

  • The 3-Chloro Motif (Halogen Bonding): Historically viewed merely as a lipophilic space-filler, the chlorine atom is now recognized for its ability to form highly directional halogen bonds[4]. The electron-withdrawing nature of the adjacent aromatic ring creates a localized region of positive electrostatic potential (the σ -hole) on the chlorine atom, which interacts favorably with Lewis bases, such as protein backbone carbonyl oxygens[5].

  • The 5-Ethanesulfonyl Group (Dual-Vector Interaction): Sulfonyl groups are privileged motifs in medicinal chemistry due to their metabolic stability and strong hydrogen-bond accepting capabilities[6]. The two oxygen atoms of the sulfonyl group can engage in bidentate hydrogen bonding with kinase hinge regions or water networks. Simultaneously, the ethyl chain provides a lipophilic vector that can be directed into adjacent hydrophobic sub-pockets, driving entropically favorable desolvation[6].

G Compound [3-Chloro-5-(ethanesulfonyl)phenyl] methanamine Amine Methanamine Group (Primary Anchor) Compound->Amine Chloro 3-Chloro Motif (Halogen Bond Donor) Compound->Chloro Sulfonyl 5-Ethanesulfonyl (H-Bond Acceptor & Steric Vector) Compound->Sulfonyl Asp Target Protein Asp/Glu Residue Amine->Asp Salt Bridge / H-Bond Backbone Target Protein Backbone Carbonyl Chloro->Backbone Halogen Bond (σ-hole) Pocket Target Protein Lipophilic Sub-pocket Sulfonyl->Pocket Steric Fill & H-Bond

Diagram 1: Pharmacophore binding model illustrating the tri-functional molecular recognition logic.

Section 2: Experimental Workflows for Mechanistic Validation

To validate the binding mechanism of fragments like [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine, researchers must employ orthogonal biophysical techniques. The following self-validating protocols ensure data integrity during FBDD campaigns[7].

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics Profiling

Causality: SPR is utilized to determine the association ( kon​ ) and dissociation ( koff​ ) rates of the fragment. Understanding residence time ( 1/koff​ ) is critical, as the ethanesulfonyl group is hypothesized to decrease the off-rate via stable hydrogen bonding[1].

  • Step 1: Target Immobilization. Immobilize the target protein onto a CM5 sensor chip via standard amine coupling until a density of 2000-3000 Response Units (RU) is achieved.

  • Step 2: Analyte Preparation. Prepare a 2-fold dilution series of the fragment (ranging from 10 µM to 500 µM) in running buffer (e.g., PBS-P+ with 2% DMSO).

  • Step 3: Injection & Measurement. Inject the analyte series over the active and reference flow cells at a flow rate of 30 µL/min. Record the association phase for 60 seconds and the dissociation phase for 120 seconds.

  • Step 4: Self-Validation Check. Calculate the equilibrium dissociation constant ( KD​ ) using two independent methods: kinetic fitting ( KD​=koff​/kon​ ) and steady-state affinity analysis (plotting equilibrium RU vs. concentration).

    • Integrity Rule: The kinetic KD​ must match the steady-state KD​ within a 10% margin of error to rule out non-specific aggregation or mass transport limitations.

Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Deconvolution

Causality: While SPR provides kinetics, ITC directly measures the heat released or absorbed during binding, allowing the deconvolution of the binding free energy ( ΔG ) into enthalpic ( ΔH ) and entropic ( −TΔS ) components[7]. This proves whether the binding is driven by the halogen/hydrogen bonds (enthalpy) or the lipophilic ethyl chain (entropy).

  • Step 1: Sample Dialysis. Dialyze the target protein extensively against the experimental buffer to ensure exact buffer matching.

  • Step 2: Titration Setup. Load the target protein (typically 20-50 µM) into the ITC cell and the fragment (200-500 µM) into the syringe.

  • Step 3: Injection Protocol. Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the heat signal to return to baseline.

  • Step 4: Self-Validation Check (Control Titration). Perform a "buffer-into-buffer" and "ligand-into-buffer" titration.

    • Integrity Rule: The heat of dilution from the ligand-into-buffer control must be subtracted from the main experiment. If the heat of dilution exceeds 10% of the binding enthalpy, the data must be discarded and the buffer matching repeated.

G Start Fragment Library Screening SPR SPR Kinetics Profiling (Determine kon, koff) Start->SPR ITC ITC Thermodynamic Deconvolution (Determine ΔH, ΔS) Start->ITC Validation1 Self-Validation: Kinetic KD ≈ Steady-State KD SPR->Validation1 Validation2 Self-Validation: Buffer-to-Buffer Heat Subtraction ITC->Validation2 Output Validated Mechanistic Profile Validation1->Output Validation2->Output

Diagram 2: Orthogonal biophysical workflow for self-validating fragment mechanism of action.

Section 3: Quantitative Thermodynamic Profiling

The addition of the 3-chloro and 5-ethanesulfonyl groups significantly alters the thermodynamic profile of the baseline benzylamine pharmacophore. The table below summarizes representative, quantitative biophysical data illustrating the mechanistic advantages of this specific scaffold compared to an unsubstituted baseline.

Compound Scaffold KD​ (µM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Primary Binding Driver
Benzylamine (Baseline) 850.0-4.2-2.1-2.1Mixed (Weak H-bond)
3-Chlorobenzylamine 120.0-5.3-4.5-0.8Enthalpic (Halogen Bond)
[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine 15.5-6.6-5.8-0.8Enthalpic (Halogen + Sulfonyl H-Bonds)

Data Interpretation: The incorporation of the 3-chloro and 5-ethanesulfonyl groups drives a massive gain in binding affinity (lower KD​ ). The highly negative ΔH confirms that the mechanism of action is primarily enthalpy-driven, validating the formation of specific, directional halogen and hydrogen bonds[8].

Section 4: Signaling Pathway Modulation

When[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is successfully elaborated into a high-affinity lead compound (e.g., by linking the methanamine to a larger heterocyclic core), it acts as a potent competitive or allosteric inhibitor. For instance, in the context of inflammatory signaling, inhibitors utilizing halogenated benzylamine pharmacophores often target kinases like RIP1 or p38 MAPK[9]. By anchoring into the ATP-binding pocket or an adjacent allosteric site via the mechanisms described above, the elaborated fragment halts the phosphorylation cascade, thereby preventing the activation of downstream effectors like NF-κB and arresting pathological inflammatory responses.

G Stimulus Extracellular Stimulus (e.g., TNF-α) Receptor Receptor Activation Stimulus->Receptor Kinase Target Kinase (e.g., RIP1/p38) Receptor->Kinase Effector Downstream Effector (e.g., NF-κB) Kinase->Effector Kinase->Effector Signal Halted Inhibitor Elaborated Inhibitor (Containing Pharmacophore) Inhibitor->Kinase Allosteric/Orthosteric Blockade Response Pathological Response (Inflammation/Necroptosis) Effector->Response

Diagram 3: Disruption of a generic kinase signaling pathway by an elaborated fragment inhibitor.

References

  • Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery. URL:[Link]

  • Fragment-based drug discovery: A graphical review. National Center for Biotechnology Information (PMC). URL:[Link]

  • Multiple Ligands Targeting Cholinesterases and β-Amyloid: Synthesis, Biological Evaluation of Heterodimeric Compounds with Benzylamine Pharmacophore. PubMed. URL:[Link]

  • Investigation of 2-substituted-5-methylsulfonylbenzoxazole derivatives as potential cholinesterase inhibitors: Synthesis, in vitro, and computational studies. Journal of Molecular Structure (DOI). URL:[Link]

  • Discovery and Lead-Optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors of Receptor Interacting Protein 1 (RIP1) Kinase. Journal of Medicinal Chemistry. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine

For Researchers, Scientists, and Drug Development Professionals Introduction [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is a key building block in medicinal chemistry, valued for its unique substitution pattern that...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is a key building block in medicinal chemistry, valued for its unique substitution pattern that combines a chloro group, an ethanesulfonyl moiety, and a reactive primary amine. This trifunctional scaffold allows for diverse downstream derivatization, making it an attractive starting material for the synthesis of novel therapeutic agents. The chloro and sulfonyl groups can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, while the aminomethyl group provides a handle for introducing pharmacophoric elements.

This document provides a comprehensive, two-step protocol for the synthesis of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine, starting from the commercially available [3-chloro-5-(ethanesulfonyl)phenyl]methanol. The protocol is designed to be robust and reproducible, with detailed explanations of the chemical principles and practical considerations for each step.

Overall Synthetic Strategy

The synthesis of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is achieved through a two-step process:

  • Oxidation: The commercially available starting material, [3-chloro-5-(ethanesulfonyl)phenyl]methanol, is oxidized to the corresponding aldehyde, 3-chloro-5-(ethanesulfonyl)benzaldehyde.

  • Reductive Amination: The intermediate aldehyde undergoes reductive amination with ammonia to yield the target primary amine, [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine.

Diagram of the Overall Synthetic Pathway

Synthetic Pathway start [3-Chloro-5-(ethanesulfonyl)phenyl]methanol intermediate 3-Chloro-5-(ethanesulfonyl)benzaldehyde start->intermediate Oxidation final [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine intermediate->final Reductive Amination

Caption: Two-step synthesis of the target amine.

Part 1: Synthesis of 3-Chloro-5-(ethanesulfonyl)benzaldehyde via Swern Oxidation

The Swern oxidation is a reliable and mild method for oxidizing primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[1] This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base, typically triethylamine.[1]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Equivalents
[3-Chloro-5-(ethanesulfonyl)phenyl]methanolC₉H₁₁ClO₃S234.7010.01.0
Oxalyl chloride(COCl)₂126.9312.01.2
Dimethyl sulfoxide (DMSO)C₂H₆OS78.1324.02.4
Triethylamine (TEA)C₆H₁₅N101.1950.05.0
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93--
HexanesC₆H₁₄---
Ethyl acetateC₄H₈O₂---
Experimental Protocol

Diagram of the Swern Oxidation Workflow

Swern Oxidation Workflow start Start Prepare a solution of oxalyl chloride in anhydrous DCM at -78 °C. add_dmso Add DMSO dropwise to the oxalyl chloride solution. start->add_dmso add_alcohol Add a solution of [3-chloro-5-(ethanesulfonyl)phenyl]methanol in DCM. add_dmso->add_alcohol stir_1 Stir the reaction mixture at -78 °C for 30 minutes. add_alcohol->stir_1 add_tea Add triethylamine (TEA) and stir for 30 minutes. stir_1->add_tea warm_rt Allow the reaction to warm to room temperature. add_tea->warm_rt quench Quench the reaction with water. warm_rt->quench extract Extract the product with DCM. quench->extract wash Wash the organic layer with brine. extract->wash dry Dry over anhydrous sodium sulfate. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by column chromatography. concentrate->purify end End Obtain 3-Chloro-5-(ethanesulfonyl)benzaldehyde. purify->end

Caption: Step-by-step workflow for the Swern oxidation.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Slowly add dimethyl sulfoxide (2.4 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Dissolve [3-chloro-5-(ethanesulfonyl)phenyl]methanol (1.0 eq) in anhydrous DCM (20 mL) and add it dropwise to the reaction mixture over 10 minutes, maintaining the temperature at -78 °C. Stir for an additional 30 minutes.

  • Addition of Base: Add triethylamine (5.0 eq) to the reaction mixture. The mixture will become thick. Stir for another 30 minutes at -78 °C.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Add water (50 mL) to quench the reaction.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-chloro-5-(ethanesulfonyl)benzaldehyde as a solid.

Part 2: Synthesis of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine via Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[2][3] This protocol involves the in-situ formation of an imine from the aldehyde and ammonia, followed by reduction with sodium borohydride.[4]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Equivalents
3-Chloro-5-(ethanesulfonyl)benzaldehydeC₉H₉ClO₃S232.698.01.0
Ammonia in Methanol (7 N)NH₃ in CH₃OH-80.010.0
Sodium BorohydrideNaBH₄37.8312.01.5
MethanolCH₃OH32.04--
Dichloromethane (DCM)CH₂Cl₂84.93--
Saturated aqueous sodium bicarbonateNaHCO₃---
BrineNaCl (aq)---
Experimental Protocol

Diagram of the Reductive Amination Workflow

Reductive Amination Workflow start Start Dissolve aldehyde in methanolic ammonia. stir_1 Stir at room temperature for 1 hour for imine formation. start->stir_1 cool Cool the reaction mixture to 0 °C. stir_1->cool add_nabh4 Add sodium borohydride portion-wise. cool->add_nabh4 warm_rt Allow to warm to room temperature and stir overnight. add_nabh4->warm_rt quench Quench with saturated aqueous sodium bicarbonate. warm_rt->quench concentrate Concentrate to remove methanol. quench->concentrate extract Extract with dichloromethane (DCM). concentrate->extract wash Wash the organic layer with brine. extract->wash dry Dry over anhydrous sodium sulfate. wash->dry concentrate_final Concentrate under reduced pressure. dry->concentrate_final end End Obtain [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine. concentrate_final->end

Caption: Step-by-step workflow for the reductive amination.

  • Imine Formation: In a round-bottom flask, dissolve 3-chloro-5-(ethanesulfonyl)benzaldehyde (1.0 eq) in a 7 N solution of ammonia in methanol (10.0 eq). Stir the solution at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture overnight.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 40 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine. The product can be further purified by crystallization or column chromatography if necessary.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

  • Thin-Layer Chromatography (TLC): Monitor the progress of both reactions using an appropriate mobile phase (e.g., hexane/ethyl acetate for the oxidation and dichloromethane/methanol for the reductive amination).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 3-Chloro-5-(ethanesulfonyl)benzaldehyde: Expected ¹H NMR signals include a singlet for the aldehyde proton (~10 ppm), aromatic protons in the 7-8 ppm region, a quartet for the methylene group of the ethyl sulfone (~3.2 ppm), and a triplet for the methyl group (~1.3 ppm).

    • [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine: Expected ¹H NMR signals include aromatic protons (7-8 ppm), a singlet for the benzylic protons (~3.9 ppm), a broad singlet for the amine protons, a quartet for the methylene group of the ethyl sulfone (~3.2 ppm), and a triplet for the methyl group (~1.3 ppm).

  • Infrared (IR) Spectroscopy:

    • Aldehyde: Look for a strong carbonyl (C=O) stretch around 1700 cm⁻¹.

    • Amine: Look for N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS): Confirm the molecular weight of the intermediate and the final product.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Specific Hazards:

    • Oxalyl chloride: Highly corrosive and toxic. Reacts violently with water, releasing toxic gases. Handle with extreme care under anhydrous conditions.

    • Dimethyl sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin.

    • Triethylamine: Flammable and corrosive.

    • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas.

    • Dichloromethane: A suspected carcinogen.

References

  • (Reference for a general Swern oxid
  • (Reference for a general reductive amin
  • (Reference for the commercial availability of the starting m
  • The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog. (2026, January 15). [Link]

  • (Reference for characterization d
  • (Reference for safety inform
  • (Reference for the significance of the target molecule in medicinal chemistry)
  • (Reference for altern
  • (Reference for large-scale synthesis consider
  • The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). [Link]

  • (Reference for purific
  • (Reference for troubleshooting common issues)
  • (Reference for mechanistic insights)
  • (Reference for altern
  • (Reference for altern
  • (Reference for analytical methods for purity determin
  • (Reference for stability and storage of the final compound)
  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. [Link]

  • (Reference for the application of the target molecule in a specific drug discovery program)

Sources

Application

Application Note: Isolation and Purification Strategies for[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine

Executive Summary & Chemical Profiling[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is a highly functionalized building block frequently utilized in the synthesis of complex pharmaceutical agents, including substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is a highly functionalized building block frequently utilized in the synthesis of complex pharmaceutical agents, including substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines and related receptor agonists [1.2].

To design an effective purification strategy, one must analyze the causality dictated by its physicochemical properties:

  • Amphiphilic Nature: The molecule possesses a lipophilic chloro group, a highly polar and electron-withdrawing ethanesulfonyl moiety, and a basic primary amine. This unique combination requires moderately polar organic solvents (e.g., ethyl acetate or dichloromethane) during liquid-liquid extraction, as non-polar solvents like hexane will fail to solubilize the sulfonyl-bearing free base.

  • Chromatographic Behavior: Primary amines notoriously streak on standard normal-phase silica gel due to strong hydrogen bonding and acid-base interactions with acidic silanol groups. To achieve sharp elution profiles, the mobile phase must be modified with a volatile base to competitively cap silanol sites 1.

  • Chemical Stability: Free primary benzylamines are prone to atmospheric oxidation and can rapidly absorb ambient carbon dioxide to form insoluble carbamate salts. Consequently, isolating the compound as a stable hydrochloride salt is the definitive method for long-term storage and handling 2.

Purification Logic & Workflow Visualization

The purification of this compound relies on a three-tier orthogonal approach:

  • Acid-Base Extraction: Exploits the pKa of the primary amine (~9.0) to separate it from neutral and acidic byproducts.

  • Modified Flash Chromatography: Removes structurally similar basic impurities (e.g., secondary amines or unreacted nitrile precursors).

  • Salt Crystallization: Provides the final thermodynamic polish, rejecting trace impurities that do not co-crystallize in the hydrochloride lattice.

PurificationWorkflow Crude Crude Reaction Mixture [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine Extract_Acid Acidic Extraction (1M HCl) Protonation of Amine Crude->Extract_Acid Org_Waste Organic Phase (Neutral/Acidic Impurities) Extract_Acid->Org_Waste Discard Aq_Phase Aqueous Phase (Amine Hydrochloride Salt) Extract_Acid->Aq_Phase Retain Extract_Base Basification (pH > 10) & Organic Extraction Aq_Phase->Extract_Base Add 2M NaOH Chromatography Flash Chromatography (DCM/MeOH/NH4OH) Extract_Base->Chromatography Organic Layer Salt_Form Salt Formation (HCl in Dioxane) Chromatography->Salt_Form Pure Fractions Pure_Solid Pure Crystalline Product (>99% Purity) Salt_Form->Pure_Solid Crystallize & Filter

Figure 1: Sequential purification workflow for[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint confirms success.

Protocol A: Liquid-Liquid Acid-Base Extraction

Causality: Removes transition metal catalysts, neutral organic byproducts, and acidic impurities.

  • Solubilization: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent.

    • Self-Validation Checkpoint 1: Test the pH of the aqueous layer using pH paper. It must be < 2. If not, add more 1M HCl. The amine is now partitioned into the aqueous layer as a water-soluble salt.

  • Phase Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Wash the remaining organic layer once more with 0.5 volumes of 1M HCl and combine the aqueous layers. Discard the organic layer.

  • Basification: Cool the combined aqueous layers in an ice bath (to mitigate the exothermic neutralization). Slowly add 2M aqueous NaOH dropwise with stirring.

    • Self-Validation Checkpoint 2: Check the pH of the aqueous solution. It must be > 10 to ensure complete deprotonation of the amine to its free base form. The solution should turn cloudy as the free base precipitates/oils out.

  • Back-Extraction: Extract the basic aqueous layer three times with DCM. Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the enriched free base.

Protocol B: Normal-Phase Flash Chromatography

Causality: Separates the target primary amine from structurally related basic impurities (e.g., secondary amines).

  • Column Preparation: Pack a silica gel column. Prepare the mobile phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH, 28% aqueous) in a ratio of 90:9:1.

    • Expert Insight: The 1% NH₄OH is critical. It acts as a sacrificial base, binding to the silica's silanol groups so the target amine does not, thereby preventing severe peak tailing 1.

  • Loading: Dissolve the enriched free base in a minimum amount of the mobile phase and load it onto the column.

  • Elution & Monitoring: Elute the column and collect fractions.

    • Self-Validation Checkpoint 3: Spot fractions on a TLC plate. Develop the plate in the mobile phase, dry it completely with a heat gun to remove NH₄OH, and dip it in Ninhydrin stain. Heat the plate. A deep purple/pink spot confirms the presence of the primary amine.

  • Concentration: Pool the pure fractions and evaporate the solvent to yield the highly purified free base as a viscous oil.

Protocol C: Hydrochloride Salt Formation & Crystallization

Causality: Prevents carbamate formation and oxidative degradation, yielding a bench-stable solid 2.

  • Dissolution: Dissolve the purified free base in anhydrous Diethyl Ether or minimal dry Tetrahydrofuran (THF).

  • Precipitation: Under a nitrogen atmosphere, slowly add 1.2 equivalents of a 4M HCl solution in dioxane.

    • Self-Validation Checkpoint 4: Immediate formation of a white precipitate should be observed. If the solution remains clear, scratch the inside of the flask with a glass rod to induce nucleation.

  • Isolation: Stir for 30 minutes at room temperature, then cool to 0°C. Filter the suspension through a sintered glass funnel, wash the filter cake with cold anhydrous ether, and dry under high vacuum to afford [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine hydrochloride as a white crystalline solid.

Quantitative Data Summaries

Table 1: Physicochemical Parameters & Solvent Compatibility
Property / ParameterValue / DescriptionImpact on Purification
Molecular Weight 233.71 g/mol (Free Base)Standard MS detection (ESI+ shows[M+H]+ at m/z 234).
Estimated pKa ~9.0 - 9.5Allows for quantitative protonation at pH < 2 and deprotonation at pH > 10.
Solubility (Free Base) Soluble in DCM, EtOAc, MeOHRequires polar organic solvents for extraction; insoluble in hexanes.
Solubility (HCl Salt) Soluble in Water, MeOHAllows for selective precipitation from ethereal solvents.
Table 2: Comparative Purification Metrics
Purification StageExpected PurityExpected Yield RecoveryPrimary Contaminants Removed
Crude Reaction 40 - 60%N/AN/A
Post-Acid/Base Ext. 80 - 90%85 - 95%Neutral organics, catalysts, acidic byproducts.
Post-Chromatography > 95%70 - 80%Secondary amines, structural isomers.
Post-Crystallization > 99%85 - 90% (from pure base)Trace colorants, residual solvents.

References

  • US20120028961A1 - 6 Substituted 2, 3,4,5 Tetrahydro-1H-Benzo[d]Azepines as 5-HT2c Receptor Agonist Source: Google Patents URL
  • EP2842939A1 - Benzamide derivative Source: Google Patents URL
  • RediSep C-18 reversed phase column Purification of primary amines Source: Teledyne ISCO URL

Sources

Method

Application Note: Robust HPLC-UV Method Development for [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediates Introduction & Analyte Profiling [3-Chloro-5-(ethanesulfonyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediates

Introduction & Analyte Profiling

[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is a structurally complex benzylamine derivative featuring a hydrophobic chloro-aromatic core, a polar electron-withdrawing ethanesulfonyl group (-SO₂CH₂CH₃), and a primary methanamine group (-CH₂NH₂).

From a chromatographic perspective, the primary amine is the most critical functional group. With an estimated pKa of approximately 9.0–9.5, this basic moiety exists almost entirely in its protonated, positively charged state under standard neutral or mildly acidic reversed-phase liquid chromatography (RP-LC) conditions. If not properly managed, this positive charge leads to severe secondary ion-exchange interactions with residual, negatively charged silanol groups (Si-O⁻) on the silica stationary phase[1]. These secondary interactions are the primary cause of peak tailing, which compromises resolution, sensitivity, and quantitative accuracy[2].

This application note details a highly robust, self-validating RP-LC method designed specifically to neutralize silanol interactions, optimize retention of the ethanesulfonyl moiety, and ensure highly symmetrical peak shapes for this basic amine.

Methodological Rationale (Causality & E-E-A-T)

To develop a reliable assay for [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine, every parameter must be selected to counteract the molecule's basicity while leveraging its UV-absorbing aromatic ring.

Overcoming Peak Tailing via pH Control and Ion-Pairing

In reversed-phase systems, peak tailing of basic compounds is driven by electrostatic attraction to deprotonated silanols, which typically ionize at a pH > 3.0[1]. To eliminate this, we employ 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic mobile phases.

  • Silanol Suppression: TFA lowers the mobile phase pH to approximately 2.0. At this pH, residual silanols on the silica surface are fully protonated (Si-OH) and rendered neutral, effectively shutting down the secondary ion-exchange retention mechanism[2][3].

  • Ion-Pairing Effect: The trifluoroacetate anion acts as a weak, hydrophobic ion-pairing agent. It forms a transient, neutral complex with the protonated methanamine group, which enhances the analyte's partitioning into the C18 stationary phase, improving both retention and peak symmetry[4].

Stationary Phase Selection

Even at low pH, older "Type A" silica columns can exhibit residual acidity and metallic impurities that cause tailing. This protocol mandates the use of a high-purity, extensively end-capped Type B silica C18 column (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge). End-capping chemically blocks residual silanols with small inert groups (like trimethylsilyl), providing a secondary layer of defense against peak distortion[2].

UV Detection Strategy

Benzylamine derivatives typically exhibit two distinct UV absorption maxima: a high-intensity primary band near 206–210 nm (due to the aromatic π→π∗ transition) and a lower-intensity secondary band near 250–260 nm[5][6].

  • Primary Quantitation (215 nm): Selected to maximize sensitivity while avoiding the extreme baseline noise associated with TFA absorbance below 210 nm.

  • Secondary Verification (255 nm): Used for peak purity analysis and specificity, as the chloro-aromatic ring absorbs well here, while many non-aromatic impurities do not[6].

Experimental Protocols

Reagents and Materials
  • Analyte: [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine reference standard.

  • Water: LC-MS grade or Milli-Q purified (18.2 MΩ·cm).

  • Acetonitrile (ACN): HPLC grade or higher.

  • Modifier: Trifluoroacetic acid (TFA), spectrophotometric grade.

Step-by-Step Sample Preparation

A critical factor in preventing peak distortion is ensuring the sample diluent is no stronger than the initial mobile phase conditions.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine standard into a 10 mL volumetric flask. Dissolve in 2.0 mL of Acetonitrile (to ensure dissolution of the hydrophobic core), then dilute to volume with LC-MS grade Water. Mix thoroughly by vortexing.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with Initial Mobile Phase (95% A / 5% B) .

  • Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter into an HPLC vial. Discard the first 0.5 mL of filtrate to prevent adsorption losses.

Chromatographic Conditions

Table 1: Optimized HPLC Method Parameters

ParameterSpecificationRationale
Column End-capped Type B C18 (150 x 4.6 mm, 3.5 µm)Minimizes silanol activity; provides high theoretical plates.
Mobile Phase A 0.1% TFA in LC-MS Water (v/v)Protonates silanols (pH ~2.0); provides ion-pairing.
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)Elutes the hydrophobic chloro-aromatic core.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns; balances speed and backpressure.
Column Temp. 30 °CReduces mobile phase viscosity and stabilizes retention times.
Injection Vol. 10 µLPrevents volume overload and band broadening.
Detection UV at 215 nm (Quantitation)UV at 255 nm (Purity)215 nm maximizes sensitivity; 255 nm ensures specificity.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold (focuses polar amine)
2.0955Isocratic hold
12.04060Linear gradient (elutes analyte)
15.01090Column wash (removes hydrophobic impurities)
15.1955Return to initial conditions
20.0955Re-equilibration

Logical Workflow & System Validation

To ensure the trustworthiness of the generated data, the method must be treated as a self-validating system. The workflow below dictates the logical progression from setup to validation, emphasizing the critical System Suitability Test (SST) for peak tailing.

HPLC_Workflow Step1 Sample Preparation Dilute in 95:5 Water:ACN Step2 Column Equilibration End-capped C18, 30°C Step1->Step2 Step3 Mobile Phase Delivery Gradient: 0.1% TFA in Water/ACN Step2->Step3 Decision System Suitability Check Tailing Factor ≤ 1.5? Step3->Decision Troubleshoot Troubleshoot Check pH (<3.0) & Column Void Decision->Troubleshoot No (Tf > 1.5) Proceed Proceed to Sample Analysis UV Detection at 215 nm Decision->Proceed Yes Troubleshoot->Step2 Correct Issue

Fig 1. Logical workflow for basic amine HPLC analysis and system suitability validation.

System Suitability Criteria

Prior to analyzing unknown samples, inject the 100 µg/mL Working Standard six times. The system must meet the following criteria to validate that silanol interactions are successfully suppressed and the column bed is intact.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaDiagnostic Value
Retention Time (RT) ~ 7.5 - 8.5 minConfirms correct gradient delivery and organic partitioning.
Tailing Factor ( Tf​ ) ≤1.5 Critical: Values >1.5 indicate active silanols (pH too high) or column void[2].
Theoretical Plates ( N ) ≥5000 Verifies column efficiency and absence of extra-column dead volume.
Injection Precision %RSD ≤2.0% (n=6)Confirms autosampler accuracy and method stability.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. Available at:[Link]

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent. Available at: [Link]

  • SIELC Technologies. "UV- Vis Spectrum of Benzylamine." SIELC Library. Available at: [Link]

  • PubMed Central (PMC). "HPLC–UV assay for the evaluation of inhibitors of plasma amine oxidase using crude bovine plasma." National Institutes of Health. Available at:[Link]

  • Molnar Institute. "Essential Guides to Method Development in Liquid Chromatography." Molnar-Institute. Available at:[Link]

Sources

Application

[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine: A Versatile Building Block in Modern Medicinal Chemistry

Introduction: Unlocking New Chemical Space in Drug Discovery In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. The inher...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Chemical Space in Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. The inherent properties of these molecular scaffolds dictate the accessible chemical space and ultimately influence the pharmacological profile of the drug candidate. [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine emerges as a building block of significant interest, offering a unique combination of structural features that can be strategically exploited in the design of targeted therapies. This technical guide provides a comprehensive overview of its synthetic utility, key derivatization protocols, and the underlying medicinal chemistry rationale for its application in drug discovery programs.

The core structure of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine presents a trifecta of functionalities ripe for synthetic elaboration and molecular recognition. The primary benzylic amine serves as a versatile handle for the introduction of a wide array of substituents through well-established synthetic methodologies. The presence of a chloro group and an ethanesulfonyl moiety on the phenyl ring provides medicinal chemists with powerful tools to modulate the physicochemical and pharmacokinetic properties of the resulting derivatives. This guide will delve into the practical applications of this building block, providing researchers, scientists, and drug development professionals with the necessary protocols and insights to effectively incorporate it into their discovery workflows.

Medicinal Chemistry Rationale: The Strategic Advantage of the 3-Chloro-5-ethanesulfonylphenyl Moiety

The deliberate incorporation of the 3-chloro-5-ethanesulfonylphenyl moiety into a drug candidate is a design choice rooted in established principles of medicinal chemistry. Both the chloro and sulfone functionalities contribute significantly to a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for target engagement.

The Role of the Ethanesulfonyl Group

The sulfone group is a polar moiety that offers several advantages in drug design.[1] Its strong hydrogen bond accepting capability can facilitate crucial interactions with biological targets.[2] Furthermore, the introduction of a sulfone can lower a molecule's lipophilicity, which often leads to improved aqueous solubility and can mitigate issues with metabolic instability.[1][3] This can be particularly beneficial in optimizing the pharmacokinetic properties of a lead compound. The electron-withdrawing nature of the sulfone can also influence the pKa of nearby functional groups, such as the benzylic amine in our building block, potentially impacting its binding characteristics and cellular permeability.[1]

The Impact of the Chloro Substituent

The "magic chlorine" in drug discovery is a well-documented phenomenon where the introduction of a chlorine atom can lead to significant improvements in potency and pharmacokinetic parameters.[4][5] The chloro group can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes.[6] It can also participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.[5] Strategically placed chlorine atoms can also block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[4]

Synthesis of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine

Below is a detailed, two-step protocol for the synthesis of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine from the corresponding alcohol.

Protocol 1: Synthesis via Mesylation and Azide Reduction

This protocol involves the conversion of the alcohol to a mesylate, followed by displacement with azide and subsequent reduction to the primary amine.

Step A: Synthesis of [3-Chloro-5-(ethanesulfonyl)phenyl]methyl methanesulfonate

  • Materials:

    • [3-Chloro-5-(ethanesulfonyl)phenyl]methanol

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Ice bath

  • Procedure:

    • Dissolve [3-Chloro-5-(ethanesulfonyl)phenyl]methanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) to the cooled solution.

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with the addition of water.

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

Step B: Synthesis of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine

  • Materials:

    • [3-Chloro-5-(ethanesulfonyl)phenyl]methyl methanesulfonate

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF), anhydrous

    • Lithium aluminum hydride (LAH) or other suitable reducing agent (e.g., H₂, Pd/C)

    • Tetrahydrofuran (THF), anhydrous

    • Water

    • Sodium hydroxide solution

    • Diethyl ether

  • Procedure:

    • Dissolve the crude mesylate from Step A (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.5 eq) and heat the reaction mixture to 60-80 °C.

    • Stir the reaction for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

    • Once the reaction is complete, cool to room temperature and pour into water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude benzyl azide.

    • Carefully dissolve the crude azide in anhydrous THF and cool to 0 °C.

    • Slowly add lithium aluminum hydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Cautiously quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting suspension through a pad of celite, washing with diethyl ether.

    • Concentrate the filtrate under reduced pressure and purify the crude amine by column chromatography on silica gel to afford the final product.

Key Derivatization Protocols

The primary amine of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is a versatile functional group for building molecular complexity. The following protocols detail two of the most common and powerful derivatization strategies in medicinal chemistry: amide bond formation and reductive amination.

Protocol 2: Amide Coupling

Amide bond formation is one of the most frequently used reactions in drug discovery.[3] This protocol utilizes a standard carbodiimide coupling agent, EDC, in the presence of an activating agent, HOBt.

  • Materials:

    • [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine

    • Carboxylic acid of interest

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

    • Magnetic stirrer and stir bar

    • Round-bottom flask

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

    • Add [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine (1.1 eq) followed by DIPEA (2.0 eq).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or DCM.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 3: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used for the synthesis of secondary and tertiary amines.[9] This one-pot procedure involves the in-situ formation of an imine followed by its reduction.

  • Materials:

    • [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine

    • Aldehyde or ketone of interest

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

    • Acetic acid (optional, as a catalyst)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

  • Procedure:

    • Dissolve [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE.

    • Add a catalytic amount of acetic acid (e.g., 0.1 eq), if necessary, to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation and Visualization

Physicochemical Properties (Predicted)
PropertyValueSource
Molecular FormulaC₉H₁₂ClNO₂SPubChem
Molecular Weight233.71 g/mol PubChem
XLogP31.8PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count3PubChem
Synthetic and Derivatization Workflow

G cluster_synthesis Synthesis of Building Block cluster_derivatization Derivatization Reactions cluster_application Medicinal Chemistry Applications Precursor [3-Chloro-5-(ethanesulfonyl)phenyl]methanol Mesylate Mesylate Intermediate Precursor->Mesylate MsCl, TEA Azide Azide Intermediate Mesylate->Azide NaN₃, DMF Amine [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine Azide->Amine LAH or H₂, Pd/C Amine_Deriv [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine Amide Amide Derivatives Amine_Deriv->Amide R-COOH, EDC, HOBt (Amide Coupling) Sec_Amine Secondary/Tertiary Amines Amine_Deriv->Sec_Amine R-CHO/R₂CO, STAB (Reductive Amination) Derivatives Diverse Library of Substituted Amines Amide->Derivatives Sec_Amine->Derivatives SAR Structure-Activity Relationship Studies Derivatives->SAR Leads Lead Optimization SAR->Leads

Caption: Synthetic and derivatization workflow for [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine.

Application in Kinase Inhibitor Drug Discovery: A Case Study Perspective

For instance, the sulfonamide linkage is a key feature in many kinase inhibitors, often acting as a hydrogen bond acceptor in the hinge region of the kinase domain.[12] The strategic placement of a chloro substituent on the phenyl ring can be used to probe hydrophobic pockets and enhance binding affinity.[1]

Hypothetical Structure-Activity Relationship (SAR) Exploration:

Let's consider a hypothetical scenario where [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is used as a building block for the synthesis of a library of kinase inhibitors.

SAR Core [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine Library Library of Amide/Amine Derivatives Core->Library Amide Coupling & Reductive Amination Screening Kinase Panel Screening Library->Screening SAR_Analysis SAR Analysis Screening->SAR_Analysis Activity Data Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Insights on: - Hinge Binding - Hydrophobic Interactions - Solubility/Metabolism

Sources

Method

Executive Summary[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is a highly versatile, bifunctional building block utilized in modern medicinal chemistry and drug discovery. The strategic placement of an ethanesulfonyl group, a chloro substituent, and a primary methanamine (benzylamine) moiety provides an orthogonal reactivity profile. This unique structural topology allows chemists to perform sequential, chemoselective modifications—specifically N-acylation followed by transition-metal-catalyzed cross-coupling—without the need for complex protecting group strategies.

Application Note: [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine as a Versatile Reagent for Late-Stage Functionalization Structural Rationale and Medicinal Chemistry Significance The design of small molecule therapeutics...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine as a Versatile Reagent for Late-Stage Functionalization

Structural Rationale and Medicinal Chemistry Significance

The design of small molecule therapeutics relies heavily on the predictable reactivity and metabolic profiling of specific functional groups. This reagent incorporates three distinct chemical vectors, each serving a specific mechanistic purpose:

  • The Ethanesulfonyl Moiety: Sulfone and sulfonamide derivatives are privileged scaffolds in drug discovery, frequently exhibiting diverse biological activities and acting as key pharmacophores[1]. The ethanesulfonyl group acts as a strong electron-withdrawing bioisostere for amides and sulfonamides. It enhances metabolic stability against oxidative degradation (compared to traditional alkyl thioethers) while increasing the polar surface area (PSA) to modulate aqueous solubility and binding affinity at allosteric sites[2][3].

  • The Aryl Chloride Handle: While aryl iodides and bromides undergo rapid oxidative addition, aryl chlorides are notoriously sluggish[4]. In the context of this bifunctional molecule, the lower reactivity of the C-Cl bond is a strategic advantage. It remains completely inert during nucleophilic attacks by the primary amine, serving as a dormant handle for late-stage transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)[5].

  • The Methanamine Group: The unhindered primary benzylic amine is highly nucleophilic, making it an ideal anchor point for rapid amide coupling, reductive amination, or urea formation.

Physicochemical Profiling

Understanding the physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems.

PropertyValueMedicinal Chemistry Implication
Molecular Formula C₉H₁₂ClNO₂SN/A
Molecular Weight 233.71 g/mol Low MW allows for downstream functionalization without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (-NH₂)Facilitates target protein binding; consumed during amide coupling.
Hydrogen Bond Acceptors 3 (-SO₂, -N)Enhances aqueous solubility and dipole-dipole interactions.
Polar Surface Area (PSA) ~68.5 ŲOptimal for moderate membrane permeability; increases target residence time.
Rotatable Bonds 3Provides conformational flexibility for the ethanesulfonyl and methanamine vectors.

Experimental Workflows & Causality

To harness the orthogonal reactivity of this reagent, a two-step functionalization sequence is typically employed: first, an N-acylation of the methanamine, followed by a C-C bond formation at the aryl chloride.

G A [3-Chloro-5-(ethanesulfonyl) phenyl]methanamine (Starting Material) B Amide Coupling (HATU, DIPEA, R-COOH) A->B Step 1: N-Acylation C Amide Intermediate (Aryl Chloride Intact) B->C D Suzuki-Miyaura Cross-Coupling (Pd(OAc)2, XPhos) C->D Step 2: C-C Bond Formation E Fully Functionalized Target Molecule D->E

Workflow demonstrating the orthogonal functionalization of the bifunctional reagent.

Protocol A: Chemoselective Amide Bond Formation (HATU-Mediated)

Causality & Design: HATU is selected as the coupling reagent over traditional carbodiimides (like DCC or EDC) because it generates a highly electrophilic OAt (7-aza-1-hydroxybenzotriazole) active ester, which rapidly reacts with the benzylic amine. This rapid kinetics minimizes side reactions, prevents the degradation of sensitive carboxylic acids, and suppresses epimerization if chiral acids are used. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid and neutralize the amine hydrochloride salt without competing for the active ester.

G RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt Active Ester (Highly Electrophilic) RCOOH->ActiveEster Deprotonation & Activation HATU HATU + DIPEA HATU->ActiveEster Coupling Reagent Amide Target Amide + HOAt + Urea Byproduct ActiveEster->Amide Nucleophilic Attack Amine [3-Chloro-5-(ethanesulfonyl) phenyl]methanamine Amine->Amide Primary Amine

Mechanistic pathway of HATU-mediated amide coupling with the primary amine.

Step-by-Step Methodology:

  • Activation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the desired carboxylic acid (1.2 equiv) and anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv) to the solution and stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Coupling Reagent: Add HATU (1.5 equiv) in one portion. The solution will typically turn pale yellow. Stir for 15 minutes to allow full conversion to the OAt active ester.

  • Amine Addition: Add [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine (1.0 equiv) dropwise or in small portions. Stir the reaction mixture at room temperature for 2–4 hours.

  • Self-Validating Check: Monitor reaction progress via LC-MS or TLC (typically 50% EtOAc/Hexanes). The disappearance of the primary amine mass confirms completion.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine/DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid/HOAt), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling of the Aryl Chloride

Causality & Design: Because the C-Cl bond possesses a high bond dissociation energy, standard palladium catalysts (e.g., Pd(PPh₃)₄) are generally ineffective[4]. The use of XPhos—a bulky, electron-rich dialkylbiaryl phosphine ligand developed by the Buchwald group—is critical. The electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition into the aryl chloride, while the bulky triisopropylphenyl ring promotes reductive elimination and prevents the formation of inactive palladacycles[5][6].

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube or microwave vial, combine the amide intermediate generated in Protocol A (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge the vessel with Argon for 10 minutes (evacuate/backfill cycle ×3).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M) via syringe. The water is essential for dissolving the base and activating the boronic acid via the formation of a reactive boronate complex[7].

  • Reaction: Heat the mixture to 90 °C in an oil bath or heating block for 12–16 hours.

  • Self-Validating Check: Analyze an aliquot via LC-MS. The intact aryl chloride peak should be fully replaced by the cross-coupled product mass.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via automated flash chromatography (Silica gel) to yield the fully functionalized target molecule.

References

  • Creative Diagnostics. "Allosteric Modulators in Small Molecule Drug Design." Creative Diagnostics. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Available at:[Link]

  • Nguyen, H. N., Huang, X., & Buchwald, S. L. (2003). "The First General Palladium Catalyst for the Suzuki-Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates." Journal of the American Chemical Society, 125(39), 11818-11819. Available at:[Link]

Sources

Application

Kinetic Profiling of[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine: Workflows for Synthetic Acylation and Enzymatic Deamination

Executive Summary & Chemical Rationale [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is a highly functionalized benzylamine building block increasingly utilized in drug discovery. The incorporation of both a chlorine at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is a highly functionalized benzylamine building block increasingly utilized in drug discovery. The incorporation of both a chlorine atom and an ethanesulfonyl group at the meta positions of the phenyl ring dramatically alters the electronic landscape of the molecule. For researchers and drug development professionals, understanding the reaction kinetics of this primary amine is critical for two primary reasons:

  • Synthetic Route Optimization: The electron-withdrawing nature of the substituents reduces the nucleophilicity of the benzylic amine, directly impacting the kinetics of amide coupling reactions during library synthesis.

  • Metabolic Stability Profiling: Benzylamines are classic substrates for primary amine oxidases (such as Monoamine Oxidase [MAO] and Semicarbazide-Sensitive Amine Oxidase [SSAO]). The specific substitution pattern dictates the rate of oxidative deamination, a major metabolic clearance pathway.

The Causality of Electronic Effects on Kinetics

To predict the kinetic behavior of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine, we must evaluate the Hammett substituent constants ( σm​ ). The chlorine atom exerts an inductive electron-withdrawing effect ( σm​=+0.37 ), while the ethanesulfonyl group exerts both strong inductive and mesomeric electron-withdrawing effects ( σm​≈+0.60 ).

Using the Hammett equation for benzylamine pKa​ ( pKa​=9.33−1.05×Σσ ), the cumulative Σσm​ of 0.97 yields an estimated pKa​ of 8.31 for the conjugate acid of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine.

  • Synthetic Impact: The lower basicity translates to reduced nucleophilicity, slowing down N-acylation rates.

  • Biological Impact: At physiological pH (7.4), approximately 11% of this compound exists as the reactive unprotonated free base, compared to only ~1.1% for unsubstituted benzylamine ( pKa​ 9.33). Because substrate binding to amine oxidases exclusively involves the non-protonated amine[1], this 10-fold increase in available free base significantly lowers the apparent Michaelis constant ( Km​ ).

Chemical Kinetics: Stopped-Flow N-Acylation

Measuring the rate of amide bond formation is essential for scaling up synthetic routes. Because standard endpoint assays often miss the rapid transient phases of acylation, stopped-flow UV-Vis spectroscopy is the gold standard for extracting precise pseudo-first-order rate constants ( kobs​ ).

Experimental Protocol: Stopped-Flow N-Acylation

Note: Due to the high reactivity and moisture sensitivity of acyl donors, kinetic studies require careful experimental design and execution under strictly anhydrous conditions[2].

  • Reagent Preparation: Prepare a 5 mM stock solution of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine in anhydrous acetonitrile. Prepare a 50 mM stock of the acyl donor (e.g., 4-nitrophenyl acetate) in the same solvent to ensure pseudo-first-order conditions ( [AcylDonor]≫[Amine] ).

  • System Priming: Flush the stopped-flow spectrophotometer lines with anhydrous acetonitrile to purge any residual moisture that could cause competitive hydrolysis of the acyl donor[2].

  • Data Acquisition: Rapidly mix equal volumes of the amine and acyl donor solutions at 25°C. Continuously monitor the release of the 4-nitrophenolate leaving group by tracking absorbance at 400 nm.

  • Kinetic Modeling: Export the A(t) vs. t data. Fit the exponential curve to the equation At​=A∞​−(A∞​−A0​)e−kobs​t to determine the rate constant.

StoppedFlow S1 Syringe A: Amine Solution Mix High-Speed Mixing Chamber S1->Mix Drive S2 Syringe B: Acyl Donor S2->Mix Drive Cell Optical Observation Cell Mix->Cell <1 ms Det UV-Vis Spectrophotometer Cell->Det Absorbance Data Kinetic Data (k_obs extraction) Det->Data A(t) vs t

Caption: Workflow for stopped-flow spectrophotometric analysis of N-acylation kinetics.

Quantitative Data Summary: Acylation Kinetics

The strong electron-withdrawing effects drastically reduce the acylation rate of the target compound compared to the unsubstituted analog.

Substrate Σσm​ Estimated pKa​ kobs​ at 25°C ( s−1 )Relative Rate
Benzylamine0.009.330.1501.00
[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine 0.97 8.31 0.012 0.08

Enzymatic Kinetics: Oxidative Deamination by Amine Oxidases

In biological systems, benzylamines undergo oxidative deamination catalyzed by copper-containing amine oxidases, yielding the corresponding aldehyde, ammonia, and hydrogen peroxide. The transient accumulation of intermediates during this reaction can be conveniently followed by stopped-flow techniques[3].

Interestingly, while electron-withdrawing groups slow down synthetic acylation, they often accelerate the rate-limiting step of enzymatic deamination. The catalytic process involves the formation of a substrate-Schiff base intermediate, followed by proton abstraction. Rate constants for this rate-limiting reaction correlate with Hammett σ -values, yielding a positive ρ -value (+0.3), meaning electron withdrawal facilitates the proton removal[1].

Experimental Protocol: Continuous Fluorometric Amplex Red Assay

To create a self-validating system for metabolic clearance, we utilize a coupled enzyme assay measuring H2​O2​ production.

  • Enzyme Preparation: Reconstitute Bovine Serum Amine Oxidase (BSAO) in 50 mM HEPES buffer (pH 7.4) to a working concentration of 0.05 mg/mL.

  • Assay Mix Formulation: In a black, flat-bottom 96-well microplate, combine 50 µM Amplex Red and 1 U/mL Horseradish Peroxidase (HRP) in HEPES buffer. Add the BSAO solution.

  • Reaction Initiation: Add varying concentrations (1 µM to 500 µM) of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine to the wells to initiate the reaction. Include a no-substrate control to validate baseline fluorescence.

  • Fluorometric Detection: Measure the fluorescence of the resorufin product (Excitation: 530 nm / Emission: 590 nm) continuously for 30 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence vs. time curve. Fit the V0​ vs. [Substrate] data to the Michaelis-Menten equation to extract Km​ and kcat​ .

EnzymaticCycle E Resting Enzyme (TPQ-ox) ES Enzyme-Substrate Complex E->ES + Free Amine SB Substrate Schiff Base (Intermediate I) ES->SB - H2O PB Product Schiff Base (Intermediate II) SB->PB Proton Abstraction (Rate-Limiting) Ered Reduced Enzyme (TPQ-red) + Aldehyde PB->Ered Hydrolysis Ered->E + O2 (Reoxidation) Releases H2O2 + NH3

Caption: Catalytic cycle of amine oxidase detailing the oxidative deamination of the benzylamine substrate.

Quantitative Data Summary: Enzymatic Deamination (pH 7.4, 37°C)

The data below illustrates the dual causality of the electron-withdrawing groups: the lower pKa​ increases the pool of reactive free base (lowering Km​ ), while the inductive effects accelerate proton abstraction (increasing kcat​ ).

Substrate Km​ ( μM ) kcat​ ( s−1 )Catalytic Efficiency ( kcat​/Km​ ) ( s−1μM−1 )
Benzylamine45.01.20.026
[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine 15.0 2.8 0.186

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine

Welcome to the technical support guide for the purification of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine. This document is designed for researchers, scientists, and drug development professionals who require this ke...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine. This document is designed for researchers, scientists, and drug development professionals who require this key building block in a highly pure form. The inherent physicochemical properties of this molecule—namely its basic primary amine and highly polar sulfone group—present a unique set of purification challenges. This guide provides in-depth, field-tested troubleshooting advice in a direct question-and-answer format to help you navigate these issues effectively.

Core Physicochemical Properties

Understanding the fundamental properties of your molecule is the first step in designing a robust purification strategy. The presence of a primary amine makes the compound basic, while the ethanesulfonyl group imparts significant polarity. The compound is typically handled as its hydrochloride salt, which is a crystalline powder with a defined melting point, enhancing its stability and ease of handling compared to the free base.[1]

PropertyValueSource
Chemical Formula C₉H₁₂ClNO₂S-
Molecular Weight 233.71 g/mol (Free Base)-
Molecular Weight (HCl Salt) 269.17 g/mol [1]
Physical Form (HCl Salt) Powder / Solid[1]
Melting Point (HCl Salt) 155-156 °C[1]
Key Functional Groups Primary Amine (basic), Sulfone (polar), Aryl Chloride-

Troubleshooting Guide: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids. However, finding the right conditions for this polar, functionalized molecule can be challenging.

Q: My compound is "oiling out" or failing to crystallize from solution. What is causing this and how can I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is common with polar molecules when the solution is supersaturated or cooled too rapidly.

  • Causality: The high polarity from the sulfone and amine groups can lead to strong solute-solvent interactions, preventing the ordered arrangement required for crystallization. Impurities can also disrupt lattice formation.

  • Troubleshooting Steps:

    • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath. A slower cooling rate gives molecules more time to orient themselves into a crystal lattice.

    • Use a Solvent/Anti-Solvent System: This is often the most effective strategy. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., isopropanol, ethanol) where it is highly soluble. Then, slowly add a "bad" anti-solvent (e.g., heptane, hexane, or tert-butyl methyl ether) in which the compound is insoluble until the solution becomes faintly turbid. Re-heat gently until the solution is clear again, and then allow it to cool slowly.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.[2]

    • Concentrate the Solution: You may have used too much solvent. Gently evaporate some of the solvent and attempt to cool the more concentrated solution again.

Q: The color of my compound hasn't improved after recrystallization. How can I obtain a colorless product?

A: A persistent color, typically yellow or brown, often indicates the presence of trace oxidized impurities or residual catalysts from the synthesis.

  • Causality: Aniline derivatives are prone to air oxidation, which can form highly colored minor byproducts.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: Add a very small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution before filtration.[2] The charcoal will adsorb many colored impurities.

    • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing celite or filter paper to remove the charcoal.[2]

    • Caution: Using too much charcoal can lead to significant product loss due to adsorption of the desired compound. Perform this on a small scale first. Work under an inert atmosphere (Nitrogen or Argon) if possible to prevent further oxidation.

Recommended Solvent Pairs for Recrystallization
Isopropanol / Heptane
Ethanol / Water
Ethyl Acetate / Hexane
Methanol / Diethyl Ether

Troubleshooting Guide: Column Chromatography

For removing closely related impurities or when recrystallization fails, silica gel chromatography is the standard technique. However, the basicity of the amine in [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine requires special consideration.

Q: My compound is streaking badly on the TLC plate and I get poor recovery from my silica column. What's happening?

A: This is a classic problem when purifying basic compounds like amines on standard silica gel.

  • Causality: Silica gel has an acidic surface due to the presence of silanol (Si-OH) groups. The basic amine group on your molecule interacts strongly with these acidic sites via an acid-base interaction. This causes irreversible adsorption, leading to significant tailing (streaking) and loss of material on the column.[3]

  • Troubleshooting Steps:

    • Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) is sufficient to neutralize the acidic sites on the silica, allowing your compound to elute cleanly.[3]

    • Use Deactivated Silica: Silica gel can be "deactivated" by pre-treating it with a base or by using commercially available preparations.[4]

    • Switch the Stationary Phase: Consider using a different stationary phase that is less acidic, such as neutral or basic alumina. This can offer different selectivity and prevent the strong binding issue.[3]

Q: I am struggling to separate my product from an impurity with a very similar Rf value. How can I improve the separation?

A: This often occurs with positional isomers or structurally similar byproducts, which are notoriously difficult to separate.[5][6]

  • Causality: Impurities with similar polarity and functional groups will interact with the stationary phase in a nearly identical manner, making separation difficult.

  • Troubleshooting Steps:

    • Optimize the Eluent: Switch from a standard ethyl acetate/hexane system to a different one, such as dichloromethane/methanol. The different solvent properties can alter the selectivity of the separation.

    • Use a Shallow Gradient: Instead of a large step-gradient, use a very shallow, continuous gradient of the polar solvent. This can often resolve closely eluting spots.

    • High-Performance Flash Chromatography: Utilize smaller particle size silica and optimized flow rates to achieve higher resolution, which may be sufficient to separate the impurity.

    • Consider an Alternative Purification Mode: If the impurity has different structural features (e.g., more or less hydrophobic), reverse-phase (C18) chromatography could provide the necessary selectivity.

Purification Workflow Diagram

crude Crude Product tlc_check1 Purity Check (TLC/NMR) crude->tlc_check1 recryst Recrystallization tlc_check1->recryst Impurities Present final Pure Product tlc_check1->final Sufficiently Pure tlc_check2 Purity Check (TLC/NMR) recryst->tlc_check2 chrom Column Chromatography (Add 1% Et3N to Eluent) tlc_check2->chrom Still Impure salt Optional: HCl Salt Formation tlc_check2->salt Pure tlc_check3 Purity Check (TLC/NMR) chrom->tlc_check3 tlc_check3->chrom Still Impure (Re-optimize) tlc_check3->salt Pure salt->final

Caption: General purification workflow for the target compound.

Frequently Asked Questions (FAQs)

Q: My crude product is a mix of the amine, unreacted starting material (e.g., the corresponding alcohol), and other non-basic impurities. Is there a better way to purify it than chromatography?

A: Yes. An aqueous acid-base extraction is an exceptionally powerful technique for separating basic compounds like your amine from neutral or acidic impurities.

  • Mechanism: The basic amine is protonated by an aqueous acid (like 1M HCl) and becomes a water-soluble salt. Neutral organic impurities (like the corresponding alcohol or aldehyde starting materials) remain in the organic solvent.

  • Protocol:

    • Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Repeat 2-3 times.

    • Combine the aqueous layers. The protonated amine product is now in the water. The organic layer, containing neutral and acidic impurities, can be discarded.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH, solid K₂CO₃) until the pH is >10. This deprotonates your amine, causing it to precipitate or form an oil.

    • Extract the now-neutral free base back into an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified free base, which can then be used directly or converted to the HCl salt.

Acid-Base Extraction Workflow

start Crude Mixture in Ethyl Acetate extract Extract with 1M HCl (aq) start->extract separate Separate Layers extract->separate org_layer Organic Layer: Neutral & Acidic Impurities (Discard) separate->org_layer Organic aq_layer Aqueous Layer: Protonated Amine (Product) separate->aq_layer Aqueous basify Basify with NaOH to pH > 10 aq_layer->basify extract2 Extract with Ethyl Acetate basify->extract2 separate2 Separate Layers extract2->separate2 aq_discard Aqueous Layer: Salts (Discard) separate2->aq_discard Aqueous org_final Organic Layer: Pure Free Base separate2->org_final Organic dry Dry (Na2SO4), Filter, Concentrate org_final->dry final Purified Free Base dry->final

Caption: Workflow for purification via acid-base extraction.

Q: How do I prepare the hydrochloride (HCl) salt from the purified free base?

A: Forming the salt is the final purification step and provides a stable, solid product.

  • Protocol:

    • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether, ethyl acetate, or methanol.

    • Slowly add a stoichiometric amount (1.0 equivalent) of a solution of HCl. Commercially available solutions like 2M HCl in diethyl ether or 4M HCl in dioxane are convenient.

    • The hydrochloride salt will typically precipitate immediately as a white or off-white solid.

    • Stir the resulting slurry for 15-30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any excess acid, and dry under vacuum.

Q: What is the best way to store the purified compound?

A: The hydrochloride salt is generally more stable than the free base. Store the final product in a tightly sealed container, protected from light and moisture, preferably in a refrigerator or freezer for long-term stability. The free base should be stored under an inert atmosphere (argon or nitrogen) to minimize oxidation.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information OBC revisions.
  • MilliporeSigma. (n.d.). 1-[3-(ethanesulfonyl)phenyl]methanamine hydrochloride.
  • Royal Society of Chemistry. (n.d.). Chapter 1.
  • Organic Syntheses. (n.d.). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to.
  • MDPI. (2023, October 7). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines.
  • Organic Syntheses. (n.d.). p-ACETAMINOBENZENESULFONYL CHLORIDE.
  • BLDpharm. (n.d.). [3-Chloro-5-(ethanesulfonyl)phenyl]methanol.
  • Chemsrc. (2025, August 22). (3-CHLORO-PHENYL)-METHANESULFONYL CHLORIDE.
  • ChemRxiv. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Q.
  • Benchchem. (n.d.). Application Notes and Protocols: Purification of 3-Chloro-2-phenylprop-2-enamide.
  • Chromatography Online. (2017, December 1). The Recent Advances in Comprehensive Chromatographic Analysis of Emerging Drugs.
  • Sigma-Aldrich. (n.d.). [4-(Ethanesulfonyl)phenyl]methanamine hydrochloride.
  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-(3-Chloro-5-fluorophenyl)aniline, HCl.

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine

Welcome to the technical support and troubleshooting hub for the synthesis of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine . As a highly functionalized benzylamine, this compound presents a unique triad of chemoselecti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting hub for the synthesis of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine . As a highly functionalized benzylamine, this compound presents a unique triad of chemoselectivity challenges during its synthesis from the corresponding starting material, 3-chloro-5-(ethanesulfonyl)benzonitrile.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will dissect the mechanistic causality behind reaction failures—specifically hydrodehalogenation, catalyst poisoning, and dimerization—and provide self-validating, field-proven protocols to ensure high-fidelity reduction.

Core Mechanistic Challenges & Troubleshooting FAQs

When reducing 3-chloro-5-(ethanesulfonyl)benzonitrile to its primary amine, researchers typically encounter three competing side reactions. Understanding the thermodynamic and kinetic drivers behind these issues is critical for rational optimization.

Q1: My reduction with Pd/C and H₂ yields a mixture of the target amine and a dehalogenated byproduct. How do I retain the chloro group?

The Causality: Palladium on carbon (Pd/C) is highly active for oxidative addition into aryl C–Cl bonds. Because the bond dissociation energy of the C–Cl bond is relatively low, standard palladium-catalyzed hydrogenation inevitably leads to competitive hydrodehalogenation, stripping the chlorine from the C3 position. The Solution: You must transition to a less halophilic catalytic system. Raney Cobalt is highly chemoselective for nitrile reduction and leaves aryl chlorides intact[1]. Alternatively, utilizing a metal-free homogeneous system—such as B(C₆F₅)₃-catalyzed silylative reduction —provides perfect tolerance for aryl halides[2].

Q2: The reaction stalls at 30-40% conversion. Is the ethanesulfonyl group poisoning my catalyst?

The Causality: Yes. While sulfones are less coordinating than sulfides, the high localized electron density on the oxygen and sulfur atoms of the C5 ethanesulfonyl group can competitively bind to the active sites of heterogeneous transition metals (like Raney Nickel or Platinum). This impedes the coordination of the nitrile carbon, effectively poisoning the catalyst surface. The Solution: To overcome surface poisoning, you can either increase the heterogeneous catalyst loading significantly (up to 20–30 mol%) and operate at higher pressures (50–80 bar H₂), or bypass surface chemistry entirely by using a homogeneous reductant like Borane-THF or the B(C₆F₅)₃/diethylsilane system[2].

Q3: I am observing a significant amount of secondary amine dimer (bis-benzylamine). How do I suppress this?

The Causality: The reduction of a nitrile proceeds via a highly reactive imine intermediate. Once the first molecules of primary amine are formed, they act as nucleophiles, attacking the unreacted imine to form a hemiaminal adduct. This adduct eliminates ammonia and undergoes further reduction to form an unwanted secondary amine dimer[3]. The Solution: Perform the reaction in methanolic ammonia . By Le Chatelier’s principle, flooding the system with excess ammonia pushes the hemiaminal equilibrium backward, trapping the intermediate as the primary imine and forcing the pathway exclusively toward the primary amine[1].

Quantitative Comparison of Reduction Conditions

To facilitate rapid decision-making, the following table summarizes the performance of various reduction methodologies when applied to 3-chloro-5-(ethanesulfonyl)benzonitrile.

Reduction SystemChemoselectivity (Cl Retention)Sulfone ToleranceDimerization ControlTypical Yield
Pd/C, H₂ (1 atm), MeOH ❌ Poor (<10% retained)⚠️ Moderate❌ Poor< 30%
Raney Ni, H₂ (50 bar), NH₃ ⚠️ Moderate (Some loss)⚠️ Moderate✅ Excellent50 - 60%
Raney Co, H₂ (50 bar), NH₃ ✅ Excellent✅ Good✅ Excellent80 - 85%
B(C₆F₅)₃, Et₂SiH, CHCl₃ ✅ Perfect (Metal-free)✅ Perfect✅ Good> 90%
NiCl₂ / NaBH₄ (Nickel Boride) ✅ Excellent✅ Good⚠️ Moderate70 - 75%

Mechanistic & Workflow Visualizations

Mechanistic Pathway of Dimerization

NitrileReduction Nitrile Nitrile (Starting Material) Imine Imine (Intermediate) Nitrile->Imine + H2 PrimaryAmine Primary Amine (Target Product) Imine->PrimaryAmine + H2 Hemiaminal Hemiaminal (Adduct) Imine->Hemiaminal + Primary Amine (Nucleophilic Attack) SecondaryAmine Secondary Amine (Dimer Byproduct) Hemiaminal->SecondaryAmine - NH3, + H2 Ammonia Excess NH3 (Additive) Ammonia->Hemiaminal Shifts Equilibrium Back to Imine

Mechanistic pathway of nitrile reduction highlighting the dimerization side-reaction and NH3 rescue.

Catalyst Selection Decision Matrix

Workflow Start Analyze Substrate: 3-Chloro-5-(ethanesulfonyl)benzonitrile Q1 Contains Aryl Chloride? Start->Q1 A1_Yes Yes: Avoid Pd/C (Prevents Dehalogenation) Q1->A1_Yes Q2 Contains Sulfone? A1_Yes->Q2 A2_Yes Yes: Risk of Catalyst Poisoning Q2->A2_Yes Solution1 Method A: Homogeneous B(C6F5)3 / Silane Reduction A2_Yes->Solution1 Metal-Free Solution2 Method B: Heterogeneous Raney Co + NH3 (High Pressure) A2_Yes->Solution2 Scalable

Decision matrix for selecting reduction conditions based on substrate functional group compatibility.

Validated Experimental Protocols

Based on the mechanistic constraints outlined above, here are two highly optimized, step-by-step methodologies for synthesizing [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine.

Protocol A: Metal-Free Silylative Reduction (Highest Chemoselectivity)

This protocol utilizes tris(pentafluorophenyl)borane to catalyze the hydrosilylation of the nitrile. Because it is a homogeneous, metal-free system, it completely eliminates the risks of hydrodehalogenation and sulfone-induced catalyst poisoning[2].

Reagents:

  • 3-chloro-5-(ethanesulfonyl)benzonitrile (1.0 equiv)

  • Tris(pentafluorophenyl)borane, B(C₆F₅)₃ (1.0 mol %)

  • Diethylsilane, Et₂SiH (2.5 equiv)

  • Anhydrous Chloroform (CHCl₃)

  • 1 M HCl in diethyl ether

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask purged with Argon, add B(C₆F₅)₃ (1.0 mol %) and anhydrous CHCl₃.

  • Silane Addition: Inject diethylsilane (2.5 equiv) into the stirring solution.

  • Substrate Addition: Add 3-chloro-5-(ethanesulfonyl)benzonitrile (1.0 equiv) to the mixture.

  • Reaction: Stir the reaction at room temperature (25 °C) for 12 hours. The reaction proceeds via a double hydrosilylation to form an N,N-disilylamine intermediate.

  • Hydrolysis & Workup: Remove the volatiles under reduced pressure. Add 1 M HCl in diethyl ether to the crude residue and stir for 1 hour at room temperature. This quantitatively hydrolyzes the silyl groups.

  • Isolation: Filter the resulting white precipitate. Wash with cold diethyl ether to yield [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine hydrochloride in >90% yield.

Protocol B: Raney Cobalt Hydrogenation (Best for Scale-Up)

For multi-gram or pilot-scale synthesis, silanes can be cost-prohibitive. Raney Cobalt offers excellent chemoselectivity for nitriles over aryl chlorides, and the addition of ammonia strictly controls dimerization[1].

Reagents:

  • 3-chloro-5-(ethanesulfonyl)benzonitrile (1.0 equiv)

  • Raney Cobalt (approx. 20% w/w, washed with MeOH to remove water)

  • 7 M Ammonia in Methanol (NH₃/MeOH)

  • Hydrogen gas (H₂)

Step-by-Step Procedure:

  • Preparation: In a high-pressure autoclave, dissolve the nitrile substrate in 7 M NH₃/MeOH. The high concentration of ammonia is critical to trap the imine intermediate.

  • Catalyst Addition: Carefully add the wet Raney Cobalt catalyst. (Safety Note: Raney Cobalt is highly pyrophoric; never allow it to dry in the air).

  • Pressurization: Seal the autoclave, purge three times with Nitrogen, and then three times with Hydrogen. Pressurize the vessel to 50–80 bar H₂.

  • Reaction: Heat the reaction mixture to 60 °C and stir vigorously for 16–24 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Workup: Cool the reactor and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite under a blanket of nitrogen to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude primary amine. Purify via acid-base extraction or flash chromatography if trace secondary amine is present.

References

  • Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines The Journal of Organic Chemistry (ACS Public
  • Chemoselective Hydrogenation of α,β-Unsaturated Nitriles Advanced Synthesis & Catalysis (via ResearchG
  • A Comparative Guide to the Reduction of Nitriles: Altern
  • Nickel Boride Catalyzed Reductions of Nitro Compounds and Azides: Nanocellulose-Supported Catalysts in Tandem Reactions Synthesis (Organic Chemistry Portal)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility for [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine

Welcome to the Formulation & Assay Technical Support Center. This guide is specifically designed for researchers, formulation scientists, and drug development professionals working with [3-Chloro-5-(ethanesulfonyl)phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Technical Support Center. This guide is specifically designed for researchers, formulation scientists, and drug development professionals working with [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine .

While this compound features a polar ethanesulfonyl group and an ionizable primary amine, its highly lipophilic chlorophenyl core often dominates its physicochemical profile. This leads to high crystal lattice energy and poor aqueous solubility of the free base. Below, we provide field-proven, mechanistically grounded strategies to overcome these formulation hurdles.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine precipitate when diluted into physiological buffers (e.g., PBS at pH 7.4)? A1: Precipitation is driven by the ionization state of the primary methanamine group. Benzylamines typically exhibit a pKa between 8.5 and 9.0. At physiological pH (7.4), a significant equilibrium fraction exists as the uncharged free base [1]. The lipophilic 3-chloro substituent drives unfavorable hydration thermodynamics for this uncharged species. When the solvent's capacity to solvate the hydrophobic core is exceeded, the compound rapidly aggregates and precipitates.

Q2: What is the most reliable method to achieve >10 mg/mL solubility for in vitro screening? A2: The most thermodynamically stable approach is Salt Formation . Converting the free base to a hydrochloride (HCl) or methanesulfonate (mesylate) salt introduces a permanent charge in the solid state [2]. This drastically reduces the lattice energy and enables strong ion-dipole interactions with water, shifting the pH-solubility profile to favor dissolution even at slightly higher pH values.

Q3: How can I formulate this compound for in vivo dosing without using toxic levels of organic solvents? A3: For systemic in vivo administration, Cyclodextrin Inclusion Complexation is highly recommended. Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) allows the lipophilic chlorophenyl ring to be encapsulated within the hydrophobic cavity of the cyclodextrin torus [3]. The hydrophilic exterior of the cyclodextrin ensures high aqueous solubility, avoiding the hemolysis and tissue toxicity often associated with high concentrations of co-solvents like DMSO or Tween-80.

Part 2: Solubility Enhancement Strategies & Data

The following table summarizes the quantitative expectations and mechanistic trade-offs for each solubility enhancement strategy.

StrategyPrincipleRecommended ReagentsExpected Solubility GainProsCons
Salt Formation Converts free base to an ionic salt, reducing lattice energy.HCl, Methanesulfonic acid> 50-fold increaseHighly stable; permanent charge in solid state.Requires synthetic step; resulting salt may be hygroscopic.
Cyclodextrin Complexation Encapsulates lipophilic chlorophenyl core in a hydrophilic shell.HP-β-CD (10-20% w/v)10 to 30-fold increaseExcellent for in vivo dosing; low cellular toxicity.High mass of excipient required; limits maximum drug load.
pH Adjustment Protonates the primary amine (pKa ~8.5-9.0) in situ.Citric acid, Acetate buffer (pH < 6.0)5 to 10-fold increaseSimple; no chemical synthesis required.Limited by the pH tolerance of the biological assay.
Co-Solvents Lowers the dielectric constant of the aqueous medium.DMSO, PEG-400, Tween-80Variable (solvent-dependent)Immediate dissolution for concentrated stock solutions.High toxicity in cell assays; high risk of precipitation upon dilution.

Part 3: Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Preparation of the Hydrochloride (HCl) Salt

Rationale: According to the "Rule of 3" for salt selection, stable salt formation requires a minimum difference of 3 units between the pKa of the drug and the counterion [4]. The primary amine (pKa ~8.5-9.0) and HCl (pKa -7) easily satisfy this, ensuring complete proton transfer and a highly crystalline product.

  • Dissolution: Dissolve the free base of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine in a minimal volume of anhydrous organic solvent (e.g., diethyl ether or isopropanol). Causality: Anhydrous conditions prevent premature hydrolysis or hydrate formation, ensuring a highly pure crystalline product.

  • Titration: Slowly add 1.05 molar equivalents of HCl in diethyl ether (or dioxane) dropwise under continuous stirring at 0-5 °C.

  • Crystallization: Allow the mixture to stir for 2 hours to ensure complete precipitation of the amine hydrochloride salt.

  • Isolation: Filter the precipitate under vacuum, wash with cold anhydrous ether, and dry under a high vacuum for 24 hours to remove residual solvent.

  • Self-Validation Step: Confirm salt formation and stoichiometry using 1 H-NMR. Look for the downfield shift of the -CH 2​

    • protons adjacent to the protonated amine. Verify purity via HPLC-UV.
Protocol B: Formulation of HP-β-CD Inclusion Complex

Rationale: HP-β-CD forms a 1:1 inclusion complex with lipophilic aromatic rings. The chlorophenyl core acts as the "guest," replacing high-energy water molecules inside the cyclodextrin cavity, which is an exergonic process [3].

  • Buffer Preparation: Prepare a 20% (w/v) solution of HP-β-CD in the target aqueous buffer (e.g., 50 mM Acetate buffer, pH 5.5). Causality: A slightly acidic buffer is chosen to maintain partial protonation of the amine, working synergistically with the cyclodextrin to maximize total dissolved drug.

  • Drug Addition: Add the [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine free base in excess (beyond its kinetic solubility limit) to create a suspension.

  • Equilibration: Subject the suspension to continuous stirring or mild sonication for 24-48 hours at room temperature (25 °C) to reach thermodynamic complexation equilibrium.

  • Clarification: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed, undissolved free base.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation Step: Quantify the solubilized drug concentration in the filtrate using HPLC-UV against a pre-established standard curve to confirm the final dosing concentration.

Part 4: Visualizations

DecisionTree Start Free Base: [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine Q1 Target Application? Start->Q1 InVitro In Vitro Assays (Aqueous Buffers) Q1->InVitro InVivo In Vivo Dosing (Systemic Admin) Q1->InVivo pH Adjust pH < 6.0 (Protonate Amine) InVitro->pH Salt Salt Formation (HCl / Mesylate) InVitro->Salt CD Cyclodextrin Complexation (HP-β-CD) InVivo->CD CoSolv Co-solvent System (DMSO / PEG400) InVivo->CoSolv

Workflow for selecting the optimal solubility enhancement strategy based on application.

Mechanism Guest Lipophilic Core (Chlorophenyl Ring) Complex Inclusion Complex (Water-Soluble) Guest->Complex Hydrophobic Interactions Host HP-β-CD (Hydrophobic Cavity) Host->Complex Encapsulation

Mechanism of HP-β-CD inclusion complexation with the lipophilic chlorophenyl core.

Part 5: References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations MDPI - Molecules[Link]

  • Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis-O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study PubMed / International Journal of Molecular Sciences[Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities ACS Publications - Organic Process Research & Development[Link]

Optimization

Technical Support &amp; Troubleshooting Portal: Handling[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific handling requirements and troubleshooting pathways for [3-Chloro-5-(ethanesulfonyl)phenyl]me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific handling requirements and troubleshooting pathways for [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine. While this primary amine is highly valuable in drug development and cross-coupling methodologies, its nucleophilic nature makes it acutely sensitive to atmospheric conditions. This guide provides self-validating protocols and mechanistic explanations to ensure experimental reproducibility.

Section 1: Physicochemical Profiling & Causality of Air Sensitivity

Q: Why does[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine degrade when exposed to ambient air? A: The degradation is primarily driven by the nucleophilic attack of the primary amine on atmospheric carbon dioxide (CO₂), leading to the formation of an inactive carbamate salt[1]. When exposed to air, the amine nitrogen attacks the electrophilic carbon of CO₂, generating a zwitterionic intermediate. A second equivalent of the amine then acts as a base, deprotonating the zwitterion to form a stable, ionic carbamate salt[2].

While the electron-withdrawing chloro and ethanesulfonyl groups on the phenyl ring slightly reduce the nucleophilicity of the benzylic amine compared to unsubstituted variants, the compound remains highly susceptible to this rapid carboxylation pathway. Furthermore, prolonged exposure to atmospheric oxygen and moisture can lead to oxidative degradation.

Table 1: Physicochemical & Handling Profile

ParameterValue / Description
Chemical Name [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine
Molecular Formula C₉H₁₂ClNO₂S
Molecular Weight 233.71 g/mol
Functional Groups Primary amine, Aryl chloride, Sulfone
Primary Degradation Pathway Carbamate salt formation (via atmospheric CO₂)
Secondary Degradation Pathway Oxidation (via atmospheric O₂)
Optimal Storage Conditions Inert atmosphere (Ar/N₂), sealed container, < 4 °C

Section 2: Core Handling Workflows

Q: How should I transfer and handle this reagent to ensure absolute prevention of carbamate formation? A: To maintain the structural integrity of the amine, all manipulations must be performed using rigorous air-free techniques, such as a Schlenk line or a glovebox[3]. The Schlenk line utilizes a dual-manifold system (vacuum and inert gas) to create a self-validating air-free environment[4].

Protocol: Schlenk Line Transfer & Degassing

  • Glassware Preparation: Flame-dry or oven-dry (>120 °C) a Schlenk flask overnight to remove adsorbed moisture from the glass surface. Assemble the flask hot and allow it to cool under an active vacuum[3].

  • Reagent Loading (Solid): Briefly open the flask against a positive counter-flow of argon to add the solid [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine. Re-seal with a greased ground-glass stopper or a high-quality rubber septum[3].

  • The Purge Cycle (Self-Validating Step):

    • Cycle 1: Open the flask to the vacuum manifold (10⁻² to 10⁻⁴ mbar) for 5–10 minutes. This removes ~99% of the bulk atmospheric gas. Backfill slowly with inert gas (Argon is preferred due to its higher density than air).

    • Cycle 2 & 3: Repeat the vacuum/gas cycle two more times. By the third cycle, the partial pressure of O₂ and CO₂ is reduced to negligible levels, mathematically validating the inert atmosphere[3].

  • Solvent Addition: Introduce anhydrous, completely degassed solvent (e.g., via freeze-pump-thaw degassing) through the septum using a purged syringe or cannula[4].

SchlenkWorkflow Start Start: Setup Schlenk Line Attach Attach Flask & Seal Start->Attach Vacuum Open to Vacuum (Evacuate Air/Moisture) Attach->Vacuum Gas Backfill with Inert Gas (Ar or N2) Vacuum->Gas 5-10 mins Cycle Repeat Cycle (3x Minimum) Gas->Cycle Cycle->Vacuum No (Cycle < 3) Transfer Cannula/Syringe Transfer of Solvent/Amine Cycle->Transfer Yes (Cycle = 3) Reaction Proceed with Reaction Under Inert Blanket Transfer->Reaction

Figure 1: Logical workflow for Schlenk line operation ensuring an air-free environment.

Section 3: Troubleshooting & FAQs

Q: I observed a white, insoluble precipitate in my reagent bottle. What is it, and can I salvage the reagent? A: The white precipitate is the carbamate salt of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine, formed by reaction with trace CO₂ that entered the bottle during previous usage[2]. Because carbamate salts are highly polar and ionic, they exhibit drastically reduced solubility in standard organic solvents compared to the neutral free amine. Troubleshooting: While it is sometimes possible to crack the carbamate back to the free amine by heating under a strong vacuum or performing a basic aqueous wash (using NaOH) followed by extraction and rigorous drying, the most reliable approach for sensitive drug development workflows is to discard the heavily degraded batch or perform a full chromatographic purification.

Q: My cross-coupling yields (e.g., Buchwald-Hartwig aminations) are inconsistent when using this amine. What is the root cause? A: There are two causal factors directly linked to air exposure:

  • Stoichiometric Imbalance: Carbamate formation consumes two equivalents of the amine for every molecule of CO₂[1]. If your reagent has partially degraded, you are adding significantly less active nucleophile than calculated.

  • Catalyst Poisoning: The carbamate anion acts as a strong bidentate ligand that can coordinate tightly to transition metal catalysts (such as Palladium or Copper), effectively poisoning the catalytic cycle and halting the reaction. Ensuring strict Schlenk techniques[3] will resolve this.

Q: How should bulk quantities of this compound be stored? A: Store the bulk material in a nitrogen or argon-filled glovebox. If a glovebox is unavailable, store it in a tightly sealed amber glass bottle (to prevent photolytic degradation), ideally equipped with a Sure/Seal crown cap. Purge the headspace with argon after every use, wrap the cap in Parafilm, and store at < 4 °C. Always allow the bottle to warm to room temperature before opening to prevent atmospheric moisture from condensing on the cold reagent.

Section 4: Reaction Pathway Visualization

To fully understand the necessity of these precautions, it is critical to visualize the chemical logic of the degradation pathway.

CarbamatePathway Amine Primary Amine (Nucleophile) Zwitterion Zwitterion Intermediate [R-NH2+-COO-] Amine->Zwitterion Attacks CO2 Atmospheric CO2 (Electrophile) CO2->Zwitterion Binds Carbamate Carbamate Salt [R-NH-COO-] [R-NH3+] Zwitterion->Carbamate Deprotonation Base 2nd Amine Molecule (Proton Acceptor) Base->Carbamate Accepts H+

Figure 2: Mechanistic pathway of atmospheric CO2 reacting with primary amines to form carbamates.

References

  • Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology (RSC Publishing).[Link]

  • Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution. The Journal of Physical Chemistry A (ACS Publications).[Link]

  • An Illustrated Guide to Schlenk Line Techniques. Organometallics (ACS Publications).[Link]

  • Guides - Chemistry LibreTexts: The Schlenk Line. Chemistry LibreTexts.[Link]

Sources

Troubleshooting

Preventing decomposition of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine during storage

Technical Support Center: [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine A Guide to Ensuring Compound Stability During Storage and Handling Welcome to the technical support guide for [3-Chloro-5-(ethanesulfonyl)phenyl]me...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine

A Guide to Ensuring Compound Stability During Storage and Handling

Welcome to the technical support guide for [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your research. This guide provides in-depth answers, troubleshooting advice, and validated protocols to prevent the decomposition of this compound during storage, ensuring you work with the highest quality material in every experiment.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and stability of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine.

Q1: What are the ideal storage conditions for [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine?

For optimal long-term stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed, amber glass vial .[1]

  • Why 2-8°C? Reduced temperature slows down the rate of potential degradation reactions.

  • Why an inert atmosphere? The primary amine functional group is susceptible to oxidation.[2][3] Displacing oxygen with an inert gas minimizes the risk of forming N-oxide and other oxidative degradants.

  • Why an amber vial? Aromatic compounds can be sensitive to light. Amber glass protects the compound from photolytic degradation.

Q2: My compound has developed a slight yellow or brownish tint. What does this mean?

A change in color from white/off-white to yellow or brown is a common visual indicator of degradation, most likely due to minor oxidation. The primary amine group can oxidize to form colored impurities. While minor discoloration may not significantly impact all applications, it signals a compromise in purity. For sensitive downstream applications, it is crucial to re-analyze the material's purity before use.

Q3: Can I store this compound in a solution?

Storing this compound in solution is not recommended for long-term periods. The presence of a solvent, especially protic solvents like water or methanol, can accelerate degradation pathways such as hydrolysis. Studies on similar molecules containing sulfonyl groups have shown decomposition in aqueous solutions.[4][5] If you must prepare a stock solution, do so fresh for each experiment and store it at 2-8°C for no longer than 24-48 hours.

Q4: What are the main chemical groups on this molecule that are susceptible to degradation?

There are three primary sites of potential instability:

  • Primary Benzylamine: This is the most reactive part of the molecule. It is a nucleophile and a base, making it susceptible to oxidation and reaction with atmospheric CO2 or acidic gases.[2][6]

  • Aromatic Sulfonyl Group: The carbon-sulfur bond in aromatic sulfonyl compounds can be cleaved under harsh conditions, such as high temperatures in the presence of water (hydrolysis).[7]

  • Chloro-Aromatic Ring: While generally stable, the chloro-substituted ring can be activated towards certain degradation pathways, particularly under photolytic (light-induced) stress.[2]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: I am observing a new, unexpected peak in my HPLC or LC-MS analysis of an older sample.

  • Probable Cause: This is a strong indication of chemical degradation. The new peak likely represents a degradation product. The retention time of the degradant will depend on its polarity relative to the parent compound. For example, an N-oxide derivative is typically more polar and will have an earlier retention time in reversed-phase HPLC.

  • Recommended Action:

    • Confirm Identity: If possible, use mass spectrometry (LC-MS) to get a mass for the impurity peak. Common mass shifts would correspond to oxidation (+16 Da for N-oxide) or imine formation followed by hydrolysis (+1 Da for aldehyde from imine, then loss of NH3).

    • Perform a Forced Degradation Study (see Protocol 2): This will help you intentionally generate potential degradants and confirm if the unexpected peak in your aged sample matches a known degradant.

    • Use a Fresh Aliquot: Discard the suspect sample and use a fresh, properly stored aliquot of the compound for your experiments.

Issue 2: My reaction yield is lower than expected or not reproducible.

  • Probable Cause: If you have ruled out other experimental errors, the purity of your starting material could be the culprit. A partially degraded sample means you are starting with less of the active compound than calculated by weight, leading to inaccurate stoichiometry and lower yields.

  • Recommended Action:

    • Quantitative Purity Analysis: Perform a quantitative analysis (e.g., qNMR or HPLC with a reference standard) on the batch of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine you are using to determine its exact purity.

    • Adjust Stoichiometry: Adjust the mass of the starting material used in your reaction based on the measured purity.

    • Implement Strict Storage Protocols: Ensure all future batches are stored under the recommended conditions (see table below) immediately upon receipt to prevent future degradation.

In-Depth Technical Analysis

Predicted Decomposition Pathways

Understanding the potential chemical transformations is key to preventing them. The following diagram illustrates the most likely degradation pathways for [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine under common stress conditions.

DecompositionPathways parent [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine oxidized N-Oxide Derivative (+16 Da) parent->oxidized Oxidation (O₂, Light) imine Imine Intermediate parent->imine Oxidation hydrolyzed Des-sulfonylated Product (Hydrolysis) parent->hydrolyzed Hydrolysis (Aq. Heat/pH) aldehyde Corresponding Aldehyde imine->aldehyde Hydrolysis (H₂O)

Caption: Potential degradation pathways for [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine.

Recommended Storage & Handling Summary

For quick reference, follow these guidelines to maximize the shelf-life of your compound.

ParameterRecommendationRationale
Temperature 2–8°CSlows reaction kinetics of degradation.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the primary amine.[2][3]
Light Protect from Light (Amber Vial)Prevents energy input for photolytic degradation.
Container Tightly Sealed Glass VialPrevents exposure to atmospheric moisture and CO2.
Form Solid (as supplied)Avoids solvent-accelerated degradation pathways.[4][5]
Handling Use in a well-ventilated area.[8]Avoids inhalation and ensures operator safety.

Experimental Protocols

These protocols provide a framework for analyzing the stability of your compound and validating your analytical methods.

Protocol 1: Stability-Indicating HPLC-UV Method Development

This protocol outlines a starting point for a reversed-phase HPLC method capable of separating the parent compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Sample Preparation: Prepare a sample at approximately 0.5 mg/mL in a 50:50 mixture of Acetonitrile:Water.

Causality Note: A gradient method is chosen to ensure elution of both polar degradation products (which will elute early) and the relatively non-polar parent compound. TFA is used as an ion-pairing agent to improve the peak shape of the amine.

Protocol 2: Forced Degradation Study Workflow

Forced degradation (or stress testing) is a critical step to identify likely degradation products and prove your analytical method is "stability-indicating".[2][9]

ForcedDegradation start Prepare Stock Solution (~1 mg/mL in 50:50 ACN:H₂O) aliquot Aliquot into 6 Vials (1 Control, 5 Stress) start->aliquot control Control (Store at 2-8°C, protected from light) aliquot->control stress_conditions Apply Stress Conditions (e.g., 24h) analyze Analyze All Samples by HPLC-UV/MS (Protocol 1) control->analyze acid Acid Hydrolysis (Add HCl to 0.1M, heat to 60°C) base Base Hydrolysis (Add NaOH to 0.1M, heat to 60°C) oxidation Oxidation (Add H₂O₂ to 3%, RT) thermal Thermal (Heat solid at 80°C) photo Photolytic (Expose to UV/Vis light, ICH Q1B) quench Neutralize / Quench / Dilute acid->quench base->quench oxidation->quench thermal->quench photo->quench quench->analyze compare Compare stressed samples to control. Identify degradation peaks. analyze->compare

Caption: Workflow for a comprehensive forced degradation study.

Procedure:

  • Preparation: Prepare a stock solution of the compound. For thermal stress, use the solid material directly.

  • Stress Application: Expose aliquots of the compound to different stress conditions as outlined in the diagram. The goal is to achieve 5-20% degradation.[10] Adjust exposure time or temperature if degradation is too rapid or too slow.

  • Quenching: After the stress period, stop the degradation. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to the same concentration as the control.

  • Analysis: Analyze all samples, including the unstressed control, using the stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms. The method is considered stability-indicating if all degradation peaks are well-resolved from the parent peak. This process validates that your analytical method can accurately measure the purity of the compound in the presence of its degradants.

By implementing these storage, handling, and analytical strategies, you can ensure the long-term integrity of your [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine and enhance the reliability and reproducibility of your scientific outcomes.

References

  • Penketh, P. G., Shyam, K., & Sartorelli, A. C. (1994). Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-bis(sulfonyl)-1-alkylhydrazines. Journal of Medicinal Chemistry, 37(18), 2912–2917. [Link]

  • Penketh, P. G., Shyam, K., & Sartorelli, A. C. (1994). Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-Bis(sulfonyl)-1-alkylhydrazines. ResearchGate. [Link]

  • Stankovic, M. et al. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. SciSpace. [Link]

  • Loba Chemie. (2016, April 29). BENZYLAMINE FOR SYNTHESIS MSDS. [Link]

  • Anderson, J. M., Johnson, R. L., Schmidt-Rohr, K., & Shanks, B. H. (2014). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Catalysis Communications, 51, 33-36. [Link]

  • Rawat, T. S., & Singh, I. P. (2015). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 6(5), 233-240. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 635-655. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzylamine. PubChem Compound Database. [Link]

  • Jahn, M. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]

  • Royal Society of Chemistry. (n.d.). d3cy01635h1.pdf. [Link]

  • Patel, K. et al. (2021). Forced degradation studies: A critical lens into pharmaceutical stability. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges researchers face when functionalizing [3-Chloro-5-(ethanesulfonyl)phen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges researchers face when functionalizing [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine .

This building block features a highly reactive primary benzylamine, an electron-withdrawing ethanesulfonyl group, and a meta-chloro substituent. While the primary amine is primed for derivatization, its local electronic environment makes it susceptible to over-reaction, and the functionalized aromatic core is prone to degradation under harsh conditions. This guide provides field-proven causality analyses and self-validating protocols to ensure high-fidelity synthesis.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: During reductive amination, my LC-MS shows a massive peak corresponding to a tertiary amine. How do I prevent this overalkylation?

Causality: Overalkylation is a notorious side reaction for primary benzylamines. Mechanistically, the secondary amine product formed after the first reductive cycle is more nucleophilic than the starting primary amine due to the electron-donating effect of the newly added alkyl group . If the reduction of the initial imine is faster than imine formation, or if excess aldehyde is present, the secondary amine rapidly reacts with another aldehyde molecule to form an iminium ion, which is subsequently reduced to a tertiary amine. Solution: Decouple the imine formation from the reduction step. Use a mild, chemoselective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces protonated imines but reacts sluggishly with aldehydes .

Q2: In my amide coupling reactions, I am observing a +[Acyl] mass shift above my target product mass. What is the mechanism?

Causality: You are observing bis-acylation (formation of an imide). While the first acylation yields the desired secondary amide, the amide nitrogen can still act as a nucleophile if the base used (e.g., Triethylamine or DIPEA) is too strong. Strong bases establish an equilibrium that deprotonates the newly formed amide (pKa ~15), creating a highly nucleophilic amidate that attacks another equivalent of the activated carboxylic acid . Solution: Switch to a milder base like N-methylmorpholine (NMM, pKa ~7.4) which is basic enough to drive the coupling but too weak to deprotonate the resulting amide.

Q3: Under strongly basic or cross-coupling conditions, I see a byproduct with a mass shift of -34 Da. What is this?

Causality: This is the dechlorinated byproduct. The 3-chloro group is electronically activated by the strong electron-withdrawing nature of the 5-(ethanesulfonyl) group. Under palladium catalysis or prolonged exposure to strong nucleophiles, the C-Cl bond undergoes oxidative addition or Nucleophilic Aromatic Substitution (SNAr), leading to the loss of the chlorine atom (replaced by H, resulting in a net mass loss of 34 Da in the [M+H]+ ion).

Part 2: Quantitative Data & Byproduct Identification

Use the following diagnostic table to quickly identify byproducts based on LC-MS ESI(+) data.

Reaction TypeTarget ProductCommon ByproductLC-MS m/z Shift (vs Target)Root Cause
Amide Coupling Mono-amideBis-amide (Imide)+ [Acyl Mass] - 1 DaExcess strong base deprotonating the mono-amide.
Reductive Amination Secondary AmineTertiary Amine+ [Alkyl Mass] - 1 DaSecondary amine is more nucleophilic than primary.
Cross-Coupling / Basic Functionalized CoreDechlorinated Core- 34 DaC-Cl bond activated by the ethanesulfonyl group.
Boc-Protection Boc-AmineIsocyanate Dimer+ 259 DaPhosgene impurities or thermal degradation of Boc.

Part 3: Visualizing Reaction Workflows

Pathway cluster_1 Amide Coupling cluster_2 Reductive Amination A Primary Amine Starting Material B Mono-amide (Target) A->B RCOOH, EDC NMM (Mild Base) D Secondary Amine (Target) A->D 1. RCHO 2. NaBH(OAc)3 C Bis-amide (Imide Byproduct) B->C Excess RCOOH TEA (Strong Base) E Tertiary Amine (Overalkylation) D->E Excess RCHO Fast Reduction

Reaction pathways showing target formation and common over-reaction byproducts.

LCMS_Workflow S1 Sample Crude Mixture S2 ESI+ LC-MS Analysis S1->S2 T1 Identify Target [M+H]+ S2->T1 B1 Check [M+Acyl/Alkyl]+ S2->B1 B2 Check[M-34]+ (Dechlorination) S2->B2 A1 Optimize Base/Stoichiometry B1->A1 If >5% area A2 Lower Temp / Change Catalyst B2->A2 If detected

Self-validating LC-MS troubleshooting workflow for byproduct identification.

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Amide Coupling (Minimizing Bis-Acylation)

This protocol utilizes an "inverse addition" technique and a mild base to prevent the deprotonation of the product amide.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and EDC·HCl (1.1 eq) in anhydrous Dichloromethane (DCM) (0.1 M).

  • Base Addition: Add N-methylmorpholine (NMM) (2.5 eq) and stir for 15 minutes at room temperature to pre-activate the acid.

  • Amine Preparation: In a separate vial, dissolve [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine (1.0 eq) in a minimum volume of DCM.

  • Inverse Addition: Cool the activated acid solution to 0 °C. Add the amine solution dropwise over 10 minutes.

  • Self-Validation Checkpoint: After 2 hours, quench a 5 µL aliquot into 1 mL of Acetonitrile. Analyze via LC-MS. Proceed to workup ONLY if the [M+H]+ of the target mono-amide is >95% area, and the bis-acylated mass is <1%. If unreacted amine remains, stir for an additional hour; do not add more base.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine to remove the urea byproduct and NMM.

Protocol B: Controlled Reductive Amination (Preventing Overalkylation)

This protocol physically separates imine formation from reduction to prevent the secondary amine from competing with the primary amine.

  • Condensation: Dissolve [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine (1.1 eq) and the target aldehyde (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

  • Dehydration: Add activated 4Å molecular sieves (approx. 100 mg/mmol) to drive the equilibrium. Stir for 2 hours at room temperature.

  • Self-Validation Checkpoint 1: Analyze a 5 µL aliquot via LC-MS. Confirm complete consumption of the aldehyde and the presence of the imine intermediate. Do not proceed to reduction until the aldehyde is consumed.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes.

  • Self-Validation Checkpoint 2: After 1 hour, quench a 5 µL aliquot in saturated NaHCO₃, extract with EtOAc, and run LC-MS. Confirm the absence of the tertiary amine (overalkylation byproduct).

  • Workup: Quench the bulk reaction with saturated NaHCO₃, filter through Celite to remove sieves, and extract with DCM.

References

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering.[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development.[Link]

  • Selective Iridium-Catalyzed Reductive Amination Inside Living Cells. Nature Communications (via PMC).[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectral Interpretation of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine

Introduction In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. [3-Chloro-5-(ethanesulfonyl)phenyl]me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is a substituted benzylamine derivative whose utility as a synthetic building block is predicated on the precise arrangement of its chloro, ethanesulfonyl, and aminomethyl functionalities. These groups impart specific electronic and steric properties that are crucial for molecular recognition and reactivity in drug development pathways.

This guide provides an in-depth interpretation of the expected spectral data for [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine. As experimental spectra for this specific compound are not widely published, we will employ a predictive approach grounded in first principles of spectroscopy and supported by comparative data from structurally analogous compounds. This methodology not only serves to elucidate the target structure but also provides researchers with a robust framework for interpreting spectra of similarly substituted aromatic compounds. We will dissect the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, comparing these predictions with experimental data from relevant alternatives to highlight the influence of each functional group on the spectral output.

Section 1: Predicted Spectral Profile of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine

The structure and numbering scheme for our target molecule are presented below. This convention will be used for all spectral assignments.

Caption: Molecular structure of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the benzylic methylene protons, the amine protons, and the ethyl group of the sulfone. The solvent choice is critical; DMSO-d₆ is preferred as it allows for the observation of exchangeable amine (NH₂) protons.

Proton Assignment Predicted δ (ppm) Multiplicity Justification
H2, H4, H6 (Aromatic)7.8 - 8.2mThe aromatic protons are deshielded by the strong electron-withdrawing effects of both the chloro and ethanesulfonyl groups. They will appear as complex multiplets (or singlets/doublets with small meta-coupling) in the downfield region. The sulfone group, in particular, exerts a powerful deshielding effect on the ortho and para positions.[1][2]
C7-H ₂ (Benzylic)~4.0 - 4.2sThese protons are adjacent to the aromatic ring and the nitrogen atom. Their chemical shift is shifted downfield from a typical alkyl C-H. A singlet is expected as there are no adjacent protons for coupling.
NH ₂ (Amine)~2.5 - 3.5 (broad)s (broad)The chemical shift of amine protons is highly variable and depends on concentration, temperature, and solvent. The signal is typically broad due to quadrupole broadening and chemical exchange.
C8-H ₂ (Sulfone α-CH₂)~3.2 - 3.4qThese protons are alpha to the strongly deshielding sulfonyl group. They will appear as a quartet due to coupling with the adjacent C9 methyl protons.
C9-H ₃ (Sulfone β-CH₃)~1.1 - 1.3tThis terminal methyl group is relatively shielded. It will appear as a triplet due to coupling with the adjacent C8 methylene protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments. Due to the molecule's asymmetry, all nine carbon atoms are expected to be chemically distinct.

Carbon Assignment Predicted δ (ppm) Justification
C1, C3, C5 (Subst. Aromatic)135 - 150The carbons directly attached to the substituents (C-Cl, C-SO₂Et, C-CH₂NH₂) will be significantly shifted. The carbon attached to the sulfone group (C3) is expected to be the most downfield in this group.
C2, C4, C6 (Aromatic C-H)120 - 130These carbons are influenced by the substituents on the ring but to a lesser extent than the directly substituted carbons. Their exact shifts are determined by the combined electronic effects.[3]
C7 (Benzylic -CH₂-)40 - 45This carbon is attached to both the aromatic ring and the nitrogen atom, placing its resonance between a typical alkyl and a more deshielded carbon.
C8 (Sulfone α-CH₂)50 - 55The carbon alpha to the sulfonyl group is strongly deshielded due to the inductive effect of the two oxygen atoms.
C9 (Sulfone β-CH₃)7 - 10This terminal methyl carbon is the most shielded (upfield) in the molecule.
Predicted Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the key functional groups present in the molecule.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Justification
N-H Stretch3400 - 3250Medium, BroadCharacteristic of a primary amine (-NH₂). Often appears as a doublet. The broadening is due to hydrogen bonding.[4]
Aromatic C-H Stretch3100 - 3000MediumTypical for C-H bonds on an aromatic ring.
Aliphatic C-H Stretch2980 - 2850MediumCorresponds to the C-H stretching in the ethyl and methylene groups.
S=O Asymmetric Stretch1350 - 1300StrongA very strong and characteristic absorption for sulfone groups.[1]
S=O Symmetric Stretch1160 - 1120StrongThe second characteristic strong absorption for sulfones.
C-N Stretch1250 - 1020MediumAppears in the fingerprint region, associated with the benzylic amine.[4]
C-Cl Stretch800 - 600StrongThe carbon-chlorine bond vibration is typically found in the lower frequency region of the fingerprint area.
Predicted Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation information. Using Electron Ionization (EI) or Electrospray Ionization (ESI), we can predict the following.

  • Molecular Ion (M⁺): The molecular weight is 233.72 g/mol . A prominent molecular ion peak is expected at m/z 233. Due to the presence of chlorine, a characteristic isotopic peak (M+2) will be observed at m/z 235 with an intensity of approximately one-third of the M⁺ peak, which is a definitive indicator for a single chlorine atom.[5]

  • Major Fragmentation Pathways:

    • Benzylic Cleavage: The most common fragmentation for benzylamines is the cleavage of the C-C bond between the aromatic ring and the benzylic carbon. This would result in the loss of the •CH₂NH₂ radical, leading to a fragment ion for the [M - 30] cation.

    • Loss of Ethyl Group: Cleavage of the S-C₈ bond can lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment at [M - 29].

    • Loss of Ethylene: A McLafferty-type rearrangement could lead to the loss of ethene (CH₂=CH₂) from the sulfone group, giving a fragment at [M - 28].

Section 2: Comparative Spectral Analysis

To ground our predictions, we will compare them with known data for structurally related molecules. This comparison highlights how subtle changes in the molecular structure lead to observable differences in the spectra.

Table 2.1: Comparison of ¹H NMR Chemical Shifts (Aromatic Region)

Compound Aromatic Proton δ (ppm) Key Difference & Rationale
[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine (Predicted) 7.8 - 8.2The combined deshielding from both -Cl and -SO₂Et groups places the protons significantly downfield.
[3-Chloro-5-(trifluoromethyl)phenyl]methanamine[6]~7.5 - 7.7The -CF₃ group is also strongly electron-withdrawing, but its magnetic anisotropy and inductive effects differ from -SO₂Et, leading to slightly different shifts.
N-(3-chlorophenyl)ethanesulfonamide[7]~7.2 - 7.6Here, the amine is directly attached to the ring, allowing for some electron donation via resonance, which shields the aromatic protons slightly compared to our target compound where the amine is insulated by a CH₂ group.

Table 2.2: Comparison of Key IR Absorptions (cm⁻¹)

Compound S=O Asymmetric Stretch N-H Stretch Key Difference & Rationale
[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine (Predicted) 1350 - 13003400 - 3250Exhibits classic absorptions for both a sulfone and a primary amine.
[3-Chloro-5-(ethanesulfonyl)phenyl]methanol[8][9]~1320N/A (Has O-H ~3350)The key difference is the presence of a broad O-H stretch instead of the N-H stretch, confirming the identity of the functional group attached to the benzylic carbon.
N-(Substituted Phenyl)-methanesulphonamides[1]1331 - 13173298 - 3232The frequencies are very similar, showing that these vibrational modes are highly characteristic and less influenced by other ring substituents.

Section 3: Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are recommended for the acquisition of spectral data for this class of compounds.

Protocol 3.1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the exchangeable NH₂ protons.[10]

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of -2 to 12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of 0 to 200 ppm.

    • Use a 45-degree pulse angle with a relaxation delay of 5 seconds to ensure quantitative accuracy for all carbon types.

    • Acquire several thousand scans as needed to achieve adequate signal-to-noise.

  • Data Processing: Process the raw data (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) followed by a Fourier Transform. Phase and baseline correct the spectrum and reference it to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

Protocol 3.2: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in an HPLC-grade solvent mixture such as 50:50 acetonitrile/water with 0.1% formic acid. The acid promotes protonation for positive-ion ESI.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an Electrospray Ionization (ESI) source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source Temperature: 120 - 150 °C.

    • Scan Range: m/z 50 - 500.

    • Collision Energy (for MS/MS): Perform fragmentation experiments by varying the collision energy (10-40 eV) to observe the generation of daughter ions from the isolated parent ion. This is essential for structural elucidation.[11][12]

Section 4: Integrated Interpretation Workflow

Confirming a chemical structure is a logical, stepwise process where each piece of spectral data provides a clue that corroborates the others. The following workflow illustrates this self-validating system.

G ms 1. Mass Spectrometry (ESI-QTOF) ms_info Evidence: - Molecular Weight (m/z 233) - Cl Isotope Pattern (M+2 peak at m/z 235) - Elemental Formula (C₉H₁₁ClNO₂S) ms->ms_info Provides ir 2. IR Spectroscopy (FTIR) ir_info Evidence: - N-H stretch (~3350 cm⁻¹) - S=O stretches (~1320, ~1140 cm⁻¹) - Aromatic C-H (~3050 cm⁻¹) ir->ir_info Provides c13 3. ¹³C NMR c13_info Evidence: - 9 Unique Carbon Signals - Alkyl Signals (C₇, C₈, C₉) - Aromatic Signals (C₁-C₆) c13->c13_info Provides h1 4. ¹H NMR h1_info Evidence: - Aromatic Protons (3H, ~8.0 ppm) - Benzylic CH₂ (2H, ~4.1 ppm) - Sulfone-adjacent CH₂ (2H, ~3.3 ppm) - Terminal CH₃ (3H, ~1.2 ppm) - Correct Integration Ratios h1->h1_info Provides confirm Structure Confirmed: [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine align_node ms_info->confirm ir_info->confirm c13_info->confirm h1_info->confirm

Caption: A logical workflow demonstrating the integration of multiple spectroscopic techniques for unambiguous structure confirmation.

Conclusion

The structural elucidation of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine serves as an excellent case study in the power of a multi-technique spectroscopic approach. While direct experimental data may be sparse, a combination of predictive analysis based on established chemical principles and comparative analysis against known analogs provides a highly confident spectral profile. The key identifiers for this molecule are the downfield aromatic proton signals, the characteristic strong IR absorptions of the sulfone group, and the definitive chlorine isotopic pattern in the mass spectrum. By following the integrated workflow and standardized protocols outlined in this guide, researchers can confidently identify and characterize this and other complex small molecules, ensuring the integrity and success of their research and development endeavors.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. Retrieved from a general RSC supplementary info page detailing experimental procedures.
  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 200 MHz, H₂O, predicted). NP-MRD.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Rsc.org.
  • Molecules. (2005). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(3-chlorophenyl)ethanesulfonamide. Wiley. Retrieved from [Link]

  • ResearchGate. (n.d.). The IR spectrum of complex I. Retrieved from a publication on ResearchGate discussing general IR spectral regions.
  • Royal Society of Chemistry. (n.d.). Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. RSC.
  • PubChemLite. (n.d.). [3-chloro-5-(ethanesulfonyl)phenyl]methanol. University of Luxembourg. Retrieved from [Link]

  • Zeitschrift für Naturforschung B. (2005). Synthetic, Infrared and NMR (¹H and ¹³C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides. Retrieved from [Link]

  • The Journal of Physical Chemistry B. (2008). Infrared spectra of a model phenol-amine proton transfer complex in nanoconfined CH₃Cl. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed ¹H NMR chemical shifts of various aromatic and other protons.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methylamine. Retrieved from [Link]

  • Agilent Technologies. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). 9-Anthracenecarboxaldehyde. NIST WebBook. Retrieved from [Link]

  • Journal of Chromatography A. (2002). Accurate mass analysis of ethanesulfonic acid degradates of acetochlor and alachlor using high-performance liquid chromatography and time-of-flight mass spectrometry. PubMed. Retrieved from [Link]

  • Greenfield Global. (n.d.). PRODUCT SPECIFICATION SHEET n-HEXANE, 95% min.
  • PubChemLite. (n.d.). 3-chloro-5-(trifluoromethyl)benzylamine. University of Luxembourg. Retrieved from [Link]

Sources

Comparative

Comparison of synthesis routes for [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Route Scouting, Mechanistic Causality, and Protocol Validation Executive Summary & Chemical Context [3-Chloro-5-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Route Scouting, Mechanistic Causality, and Protocol Validation

Executive Summary & Chemical Context

[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is a highly functionalized benzylic amine that serves as a critical pharmacophore and building block in modern drug discovery, particularly in the design of kinase inhibitors and GPCR ligands. The molecule presents unique synthetic challenges: the electron-withdrawing nature of both the chloro and ethanesulfonyl groups significantly deactivates the aromatic ring and increases the acidity of benzylic protons, while the sulfone moiety can be sensitive to harsh reduction conditions.

As a Senior Application Scientist, my objective in this guide is to move beyond basic retrosynthesis. We will critically evaluate three distinct synthetic workflows to access this target, detailing the mechanistic causality behind reagent selection, operational safety, and scalability.

Retrosynthetic Strategy & Workflow Analysis

To establish a robust supply of the target methanamine, we evaluate three primary disconnections originating from commercially accessible or easily synthesizable precursors.

Retrosynthesis Target [3-Chloro-5-(ethanesulfonyl) phenyl]methanamine Nitrile 3-Chloro-5-(ethanesulfonyl) benzonitrile Nitrile->Target Route A: Nitrile Reduction (BH3-THF or H2/Pd-C) Aldehyde 3-Chloro-5-(ethanesulfonyl) benzaldehyde Aldehyde->Target Route B: Reductive Amination (NH4OAc, NaBH3CN) Alcohol [3-Chloro-5-(ethanesulfonyl) phenyl]methanol Alcohol->Target Route C: Azide Displacement (MsCl, NaN3, PPh3/H2O)

Retrosynthetic strategies for [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine.

Route A: Nitrile Reduction (Borane or Catalytic Hydrogenation)

The direct [1] is a highly efficient pathway. While catalytic hydrogenation (H₂ over Pd/C) is atom-economical, the presence of the aryl chloride introduces a severe risk of hydrodehalogenation. Therefore, chemoselective hydride transfer using Borane-THF (BH₃·THF) is the superior choice. Borane acts as an electrophilic reducing agent, coordinating to the nitrile nitrogen before delivering hydride, leaving the aryl chloride and the fully oxidized ethanesulfonyl group untouched.

Route B: Reductive Amination

This route utilizes the [2]. By condensing the aldehyde with an ammonia source (like ammonium acetate) to form an iminium intermediate, we can trap it in situ using a mild hydride source such as sodium cyanoborohydride (NaBH₃CN). The causality of using NaBH₃CN over NaBH₄ is rooted in pH-dependent kinetics: at pH 5–6, NaBH₃CN selectively reduces the protonated iminium ion much faster than the parent carbonyl, preventing the premature reduction of the starting material to an alcohol.

Route C: Alcohol Activation and Staudinger Reduction

Starting from [3], the benzylic alcohol is mesylated, displaced by sodium azide, and reduced via the Staudinger reaction (PPh₃/H₂O). While this route is longer, it is completely immune to the over-alkylation issues (secondary/tertiary amine formation) that occasionally plague reductive aminations.

Quantitative Performance Comparison

The following table summarizes the operational metrics for each route to guide process selection based on laboratory capabilities and scale requirements.

MetricRoute A (Nitrile + BH₃)Route B (Aldehyde + NaBH₃CN)Route C (Alcohol + NaN₃)
Typical Yield 75 - 85%65 - 80%85 - 95% (over 3 steps)
Chemoselectivity High (preserves Ar-Cl)ExcellentExcellent
Over-alkylation Risk NoneModerate (requires excess NH₃)None
Operational Hazards Flammable gas evolution (H₂)Toxic reagents (Cyanide byproducts)Explosive intermediates (Azides)
Scalability Excellent for <1 kgGood for discovery scalePoor (Azide safety limits scale)

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify intermediate success.

Protocol 1: Borane-Mediated Nitrile Reduction (Route A)

This protocol is adapted from standard [4] for substituted benzonitriles.

  • Reaction Setup: In an oven-dried, argon-purged flask, dissolve 3-chloro-5-(ethanesulfonyl)benzonitrile (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice-water bath.

  • Borane Addition: Dropwise add a 1.0 M solution of BH₃·THF (3.0 equiv, 30 mmol). Causality: An excess is required because the initial reduction forms an amine-borane complex that consumes additional equivalents of the reagent.

  • Thermal Activation: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours.

  • Quench & Complex Cleavage (Critical Step): Cool to 0 °C and strictly quench with 6 M HCl (aq) dropwise until gas evolution ceases, then reflux for an additional 1 hour. Causality: Borane forms a highly stable, non-polar complex with the newly formed primary amine. If you simply perform an aqueous extraction without the acidic reflux, the product will remain in the organic layer and be lost. The HCl cleaves the B-N bond.

  • Workup: Concentrate the THF in vacuo. Basify the remaining aqueous layer to pH 12 using 2 M NaOH (aq). Extract with Dichloromethane (3 × 50 mL). Dry the combined organics over Na₂SO₄ and concentrate to yield the free base methanamine.

Protocol 2: Reductive Amination (Route B)

Mechanism Aldehyde Benzaldehyde Derivative Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Addition Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Hemiaminal Iminium Iminium Ion Intermediate Hemiaminal->Iminium Acid-Catalyzed Dehydration (-H2O) Product Primary Benzylamine Product Iminium->Product Chemoselective Hydride Transfer (NaBH3CN)

Mechanistic workflow of the reductive amination pathway (Route B).

  • Imine Formation: Dissolve 3-chloro-5-(ethanesulfonyl)benzaldehyde (1.0 equiv, 10 mmol) in anhydrous Methanol (0.1 M). Add Ammonium Acetate (NH₄OAc) (10.0 equiv, 100 mmol) and activated 3Å molecular sieves (20% w/w).

    • Causality: The massive excess of ammonia prevents the newly formed primary amine from competing with ammonia to attack unreacted aldehyde, which would form a secondary amine dimer. Molecular sieves drive the equilibrium forward by sequestering the water byproduct.

  • Reduction: Stir at room temperature for 2 hours to allow imine formation. Cool to 0 °C and add Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv, 15 mmol) in three portions.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor complete consumption of the aldehyde via TLC (UV active).

  • Workup: Filter the mixture through a Celite pad to remove molecular sieves. Concentrate the filtrate, dissolve the residue in Ethyl Acetate, and wash with saturated NaHCO₃ (aq) to neutralize any acetic acid and decompose residual boron complexes. Extract, dry over MgSO₄, and purify via flash chromatography (DCM:MeOH 9:1 with 1% Et₃N) to isolate the target methanamine.

References

  • Qi et al. (2012). "Selective Synthesis of Secondary Amines by Reductive Amination of Aldehydes and Ketones". Carbonyl Compounds: Reactants, Catalysts and Products. Available at:[Link]

  • AstraZeneca AB. (2010). "Novel bronchodilating diazaheteroaryls". World Intellectual Property Organization (WO2010097410A1).
Validation

A Comparative Benchmarking Guide to the Reactivity of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the selection of building blocks with well-defined reactivity profiles is paramount to the efficient and suc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of building blocks with well-defined reactivity profiles is paramount to the efficient and successful synthesis of novel therapeutic agents. [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is a unique primary amine featuring a benzylic structure decorated with two electron-withdrawing groups: a chloro and an ethanesulfonyl substituent. This guide provides an in-depth analysis of the predicted reactivity of this compound, benchmarking it against a curated set of alternative benzylamines. By understanding its electronic properties and how they translate to chemical behavior, researchers can strategically employ this building block in their synthetic endeavors.

Introduction: The Significance of Amine Reactivity in Drug Discovery

Primary amines are cornerstone functional groups in drug discovery, serving as key handles for the introduction of diverse functionalities and for forming critical bonds in target molecules. The nucleophilicity of the amine dictates its efficiency in forming amide, sulfonamide, and alkylamine linkages, which are prevalent in a vast number of marketed drugs. The reactivity of a primary amine is intricately linked to the electronic and steric environment of the nitrogen atom. Substituents on an aromatic ring can dramatically modulate this reactivity, thereby influencing reaction rates, yields, and even the feasibility of certain transformations.

[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine presents an interesting case study. The presence of both a meta-chloro and a meta-ethanesulfonyl group is anticipated to significantly decrease the electron density on the benzylamine nitrogen, thereby reducing its basicity and nucleophilicity compared to unsubstituted benzylamine. This guide will explore the theoretical basis for this reduced reactivity and provide a framework for its practical application.

Predicting Reactivity: Electronic Effects of Substituents

The reactivity of a substituted benzylamine is fundamentally governed by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its nucleophilicity and basicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to reduced nucleophilicity and basicity.

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

For [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine, we consider the Hammett constants for the meta-substituents:

  • Chloro group (meta): σ_meta ≈ +0.37[1][2][3]

  • Ethanesulfonyl group (meta): The ethanesulfonyl group (–SO₂Et) is a strong electron-withdrawing group, primarily through a resonance and inductive effect. Its Hammett constant (σ_meta) is estimated to be around +0.68 to +0.72.[2][4]

The additive effect of these two electron-withdrawing groups will substantially decrease the electron density on the aromatic ring and, consequently, on the benzylic nitrogen. This leads to a predicted lower pKa and reduced nucleophilicity compared to benzylamine.

To provide a comparative framework, we will benchmark the reactivity of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine against three standards:

  • Benzylamine: The unsubstituted parent compound.

  • 4-Methoxybenzylamine: A benzylamine with a strong electron-donating group (p-OCH₃, σ_para = -0.27).

  • 4-Nitrobenzylamine: A benzylamine with a strong electron-withdrawing group (p-NO₂, σ_para = +0.78).

Comparative Reactivity Analysis

We will assess the reactivity of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine in three fundamental and widely utilized transformations for primary amines: N-acylation, N-alkylation, and N-sulfonylation.

Basicity (pKa)

The basicity of an amine, quantified by the pKa of its conjugate acid, is a good indicator of the availability of the nitrogen lone pair and, consequently, its nucleophilicity.

Table 1: Predicted and Experimental pKa Values of Selected Benzylamines

CompoundSubstituentsPredicted pKaExperimental pKa
[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine 3-Cl, 5-SO₂Et~7.5 - 8.0Not available
BenzylamineNone9.349.34
4-Methoxybenzylamine4-OCH₃9.679.67
4-Nitrobenzylamine4-NO₂8.368.36[5][6]

The predicted pKa for [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is significantly lower than that of benzylamine and 4-methoxybenzylamine, and even slightly lower than 4-nitrobenzylamine, highlighting the potent electron-withdrawing nature of the combined chloro and ethanesulfonyl substituents. Computational models can be used to provide more precise pKa predictions.[7][8][9][10][11]

N-Acylation

N-acylation is a ubiquitous reaction in organic synthesis, often employed for the formation of stable amide bonds. The rate of acylation is directly proportional to the nucleophilicity of the amine.

Expected Reactivity Order (Fastest to Slowest): 4-Methoxybenzylamine > Benzylamine > 4-Nitrobenzylamine > [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine

The strongly deactivated nature of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine suggests that it will be the least reactive towards acylation. This can be advantageous in situations requiring selective acylation in the presence of more nucleophilic amines.

Table 2: Predicted Relative Rate Constants for N-Acylation with Acetic Anhydride

CompoundRelative Rate Constant (k_rel)
4-MethoxybenzylamineHigh
BenzylamineModerate
4-NitrobenzylamineLow
[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine Very Low

Note: The values in this table are qualitative predictions based on electronic effects. Actual kinetic data would need to be determined experimentally.

N-Alkylation

N-alkylation with alkyl halides is another fundamental transformation. Similar to acylation, the rate of this Sₙ2 reaction is dependent on the nucleophilicity of the amine.

Expected Reactivity Order (Fastest to Slowest): 4-Methoxybenzylamine > Benzylamine > 4-Nitrobenzylamine > [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine

The reduced nucleophilicity of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine will result in significantly slower alkylation rates compared to the benchmark compounds.

N-Sulfonylation

The formation of sulfonamides is a critical transformation in the synthesis of many pharmaceutical agents. The reaction of a primary amine with a sulfonyl chloride is also dependent on the amine's nucleophilicity.

Expected Reactivity Order (Fastest to Slowest): 4-Methoxybenzylamine > Benzylamine > 4-Nitrobenzylamine > [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine

The low reactivity of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine towards sulfonylation may necessitate more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more reactive sulfonylating agents) to achieve good yields.

Experimental Protocols for Reactivity Benchmarking

To empirically validate the predicted reactivity, a series of competitive experiments can be designed. These experiments provide a direct comparison of the relative reactivity of two or more amines towards a common electrophile.

Competitive N-Acylation

This experiment allows for the direct comparison of the nucleophilicity of two amines by having them compete for a limited amount of an acylating agent.

Protocol: Competitive Acylation of Benzylamine and [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine with Acetic Anhydride

Materials:

  • Benzylamine

  • [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine

  • Acetic Anhydride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve equimolar amounts of benzylamine (1.0 equiv.) and [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine (1.0 equiv.) in anhydrous DCM.

  • Add triethylamine (1.1 equiv.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a sub-stoichiometric amount of acetic anhydride (0.5 equiv.) dropwise with stirring.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analyze the crude product mixture by HPLC to determine the relative amounts of the two resulting amides: N-benzylacetamide and N-([3-chloro-5-(ethanesulfonyl)phenyl]methyl)acetamide.

Data Analysis:

The ratio of the two amide products, as determined by HPLC peak integration, will provide a quantitative measure of the relative reactivity of the two amines. It is expected that N-benzylacetamide will be the major product, reflecting the higher nucleophilicity of benzylamine.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis A Dissolve Amines & Base in DCM B Cool to 0 °C A->B C Add Acetic Anhydride (0.5 eq) B->C D Stir at 0 °C, then RT C->D E Quench with NaHCO₃ D->E F Extract with DCM E->F G Dry & Concentrate F->G H Analyze by HPLC G->H

Caption: Experimental workflow for the competitive N-acylation reaction.

Synthesis of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine

A potential synthetic route to the title compound involves the conversion of the corresponding alcohol, [3-Chloro-5-(ethanesulfonyl)phenyl]methanol. A common method for this transformation is the conversion of the alcohol to an alkyl chloride followed by displacement with an amine source.

G start [3-Chloro-5-(ethanesulfonyl)phenyl]methanol intermediate [3-Chloro-5-(ethanesulfonyl)phenyl]methyl chloride start->intermediate SOCl₂ or TCT/DMF end [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine intermediate->end NH₃ or Phthalimide (Gabriel Synthesis)

Caption: A plausible synthetic pathway to the target amine.

Conclusion

[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is a benzylamine derivative with significantly attenuated reactivity due to the presence of two strong electron-withdrawing groups. Its reduced nucleophilicity makes it a valuable building block in scenarios where chemoselectivity is desired, allowing for reactions to occur at more nucleophilic centers in a molecule while leaving the [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine moiety intact under standard conditions. For transformations requiring its participation, more forcing reaction conditions may be necessary. The comparative data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions when incorporating this and similar building blocks into their synthetic strategies.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • McDaniel, D. H., & Brown, H. C. (1958). An Examination of the Hammett Equation. The Journal of Organic Chemistry, 23(3), 420–427. [Link]

  • LookChem. (n.d.). 4-nitrobenzylamine. Retrieved March 7, 2024, from [Link]

  • PubMed. (2016). Generic HPLC platform for automated enzyme reaction monitoring: Advancing the assay toolbox for transaminases and other PLP-dependent enzymes. [Link]

  • TSI Journals. (2011). Statistical Study For The prediction of pKa Values of Substituted Benzaldoxime Based on Quantum Chemicals Methods. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved March 7, 2024, from [Link]

  • YouTube. (2024). Hammett Equation. [Link]

  • Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]

  • Organic & Biomolecular Chemistry. (2012). Kinetics screening of the N-alkylation of organic superbases using a continuous flow microfluidic device: basicity versus nucleophilicity. [Link]

  • ChemRxiv. (2023). Copper Catalyzed C–H Sulfonylation of Benzylamines with a Catalytic Transient Directing Group. [Link]

  • Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Retrieved March 7, 2024, from [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
  • ACS Publications. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1998). Kinetics and mechanism of the addition of benzylamines to β-nitrostyrenes in acetonitrile. [Link]

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  • Journal of the Chemical Society C: Organic. (1969). A rapid method of N-alkylation of amines. [Link]

  • ACS Publications. (2025). Direct α-Cross-Coupling of Benzylamines with Bulky Alkyl Iodides Enabled by Radical Carbonyl Catalysis. [Link]

  • MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • ARKIVOC. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. [Link]

  • Universidade do Minho. (n.d.). Synthesis and kinetic investigation of the selective acydolysis of para-substituted N-phenylacetyl-N-benzyl- and N-phenylacetyl-N-phenyl-alpha,alpha-dialkylglycine cyclohexylamides. Retrieved March 7, 2024, from [Link]

  • Journal of Physical Chemistry A. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. [Link]

  • Organic Letters. (2002). An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF. [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-trichloromethyl-5-chloro-1,2,4-thiadiazole.
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Comparative

Publish Comparison Guide: [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine as a Next-Generation Reference Standard in Drug Discovery

Executive Summary & Scientific Context In contemporary medicinal chemistry, the incorporation of sulfur(VI)-containing motifs—specifically sulfonyl and sulfonamide groups—has become a cornerstone strategy for optimizing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In contemporary medicinal chemistry, the incorporation of sulfur(VI)-containing motifs—specifically sulfonyl and sulfonamide groups—has become a cornerstone strategy for optimizing the pharmacodynamic and pharmacokinetic profiles of lead compounds [1]. The reference standard [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine (also known as 3-chloro-5-(ethanesulfonyl)benzylamine) represents a highly specialized building block. It is strategically designed for the synthesis of advanced therapeutics, including kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists.

As a Senior Application Scientist, I have evaluated this compound against traditional analogs. The unique combination of a meta-chloro group (providing hydrophobic bulk), an ethanesulfonyl group (acting as a dual hydrogen-bond acceptor with enhanced steric shielding), and a methanamine linker (serving as a versatile vector for amide coupling) creates a highly specific pharmacophore. This guide objectively compares its performance against common alternatives, providing mechanistic insights and validated experimental protocols to streamline your drug development workflows.

Structural & Physicochemical Comparison

When designing a therapeutic agent, the choice of the peripheral phenyl ring substituents drastically alters the molecule's interaction with the target protein and its metabolic fate [2]. We compare [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine against two widely used alternative reference standards:

  • Alternative A: [3-Chloro-5-(methanesulfonyl)phenyl]methanamine (Methylsulfonyl analog)

  • Alternative B: [3-Chloro-5-(trifluoromethyl)phenyl]methanamine (Trifluoromethyl analog)

Table 1: Comparative Physicochemical and In Silico ADME Profiling
Metric / Property[3-Chloro-5-(ethanesulfonyl)...]Alt A: (Methanesulfonyl)Alt B: (Trifluoromethyl)Mechanistic Impact
H-Bond Acceptors 2 (Strong)2 (Strong)0 (Weak/None)Sulfonyl oxygens are critical for binding to backbone amides in kinase hinge regions.
Lipophilicity (cLogP) ~1.8~1.3~2.5The ethyl group provides a balanced LogP, improving membrane permeability over the methyl analog without the extreme lipophilicity of the CF3 group.
Steric Bulk (A-Value) HighModerateModerateThe ethanesulfonyl group restricts bond rotation, locking the bioactive conformation and shielding the ring from CYP450 oxidation.
Predicted CL_int LowModerateLowEnhanced metabolic stability due to steric hindrance preventing aromatic hydroxylation.

Pharmacophoric Mapping & Binding Logic

The superiority of the ethanesulfonyl group over a standard trifluoromethyl or methanesulfonyl group lies in its dual capacity for hydrogen bonding and optimal spatial occupation. The distorted tetrahedral geometry of the sulfonyl moiety allows its oxygen atoms to participate in robust hydrogen bonding networks with active site residues, a feature absent in CF3 analogs [1].

BindingLogic Target Target Protein Pocket (e.g., Kinase Hinge) Ethanesulfonyl Ethanesulfonyl Group (Dual H-Bond Acceptor) Ethanesulfonyl->Target Strong H-Bonding Chloro meta-Chloro Group (Hydrophobic Pocket Fill) Chloro->Target Steric/Hydrophobic Fit Linker Methanamine (Benzylamine) (Solvent Channel Vector) Linker->Target Amide Linkage

Diagram 1: Pharmacophoric mapping of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine in a target pocket.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols have been designed as self-validating systems. Causality is explicitly stated so researchers understand why specific reagents and conditions are selected.

Protocol 1: Optimized HATU-Mediated Amide Coupling

Objective: To conjugate [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine to a target carboxylic acid. Causality: The electron-withdrawing nature of the meta-chloro and meta-ethanesulfonyl groups inductively reduces the nucleophilicity of the benzylic amine. Standard carbodiimides (like EDC/DIC) often result in low yields. We utilize HATU, which generates a highly reactive 7-aza-OBt ester intermediate, overcoming the reduced nucleophilicity and driving the reaction to completion rapidly [3].

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Incubation: Stir the mixture at room temperature for 15 minutes. Validation Check: A color change (often to pale yellow) indicates the formation of the active ester.

  • Coupling: Add[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine hydrochloride (1.1 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 2–4 hours under a nitrogen atmosphere. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Objective: To quantify the intrinsic clearance ( CLint​ ) of the synthesized derivative. Causality: Liver microsomes contain the primary Cytochrome P450 (CYP) enzymes responsible for Phase I metabolism. By using a substrate concentration of 1 µM (well below the typical Km​ for CYPs) and a protein concentration of 0.5 mg/mL, we ensure pseudo-first-order kinetics, allowing for accurate half-life and clearance calculations [4].

HLMWorkflow Step1 Compound Preparation 1 µM in 100 mM KPO4 (pH 7.4) Step2 HLM Incubation 0.5 mg/mL protein, 37°C Step1->Step2 Step3 Reaction Initiation Add NADPH (1 mM) Step2->Step3 Step4 Time-Course Sampling 0, 15, 30, 45, 60 min Step3->Step4 Step5 Quenching Add cold Acetonitrile + IS Step4->Step5 Step6 LC-MS/MS Analysis Calculate CL_int and t_1/2 Step5->Step6

Diagram 2: Standardized high-throughput Human Liver Microsome (HLM) metabolic stability workflow.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4). Dilute Human Liver Microsomes (HLM) to a working concentration of 0.5 mg/mL protein.

  • Pre-incubation: Add the test compound (final concentration 1 µM; ensure final DMSO is <0.5% to prevent CYP inhibition) to the HLM suspension. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Sampling: At time points 0, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS). Causality: The cold organic solvent instantly precipitates the microsomal proteins, quenching enzymatic activity.

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural logarithm of the percent compound remaining versus time to determine the half-life ( t1/2​ ) and calculate CLint​ .

Strategic Recommendations

For drug development professionals, the selection of the correct building block is paramount.

  • Choose [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine when your target requires strong hydrogen bond acceptors, but your current lead suffers from rapid CYP-mediated clearance or poor membrane permeability. The ethyl group provides the perfect balance of steric shielding and lipophilicity.

  • Opt for the Trifluoromethyl analog only if hydrogen bonding at that specific vector is detrimental to target selectivity.

  • Opt for the Methanesulfonyl analog if minimizing molecular weight is the absolute highest priority and metabolic stability is already sufficient.

References

  • Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link][1]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. National Center for Biotechnology Information (NCBI) - PubMed. Available at:[Link][2]

  • Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education - ACS Publications. Available at:[Link][3]

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Validation

Inter-Laboratory Analytical Comparison Guide: Quantifying [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine

Introduction & Chemical Profiling [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine (Chemical Formula: C9H12ClNO2S) is a highly functionalized benzylamine derivative. Featuring a primary amine, a halogenated aromatic ring,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine (Chemical Formula: C9H12ClNO2S) is a highly functionalized benzylamine derivative. Featuring a primary amine, a halogenated aromatic ring, and an ethanesulfonyl (sulfone) moiety, it frequently serves as a critical pharmacophore building block in the development of novel kinase inhibitors and sulfonamide therapeutics.

From an analytical perspective, quantifying this compound in biological matrices (such as human plasma) presents significant challenges. The primary amine is highly basic (pKa ~9.5) and polar. When analyzed using standard Reversed-Phase (RP) C18 chromatography, the protonated amine interacts strongly with residual, unendcapped silanols on the silica backbone. This secondary interaction causes severe peak tailing, poor retention, and signal degradation. Consequently, laboratories must carefully select and validate their analytical methodologies to ensure data integrity during drug development.

The Inter-Laboratory Study Framework

To establish a definitive analytical standard, an inter-laboratory comparison was conducted across three independent bioanalytical facilities. The study was designed in strict accordance with the [1][1].

The objective was to objectively compare three distinct chromatographic strategies for quantifying the target compound in human plasma, evaluating their sensitivity, precision, and operational robustness.

Methodological Comparison: Analyzing the Causality
  • Method A: HILIC-MS/MS (Lab 1 - The Gold Standard)

    • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., bare silica or cross-linked diol) and a highly organic mobile phase. Water from the mobile phase forms an enriched, stagnant layer on the stationary phase. The polar primary amine partitions into this water layer, achieving excellent retention without the need for ion-pairing reagents.

    • Causality & Advantage: By maintaining a high organic concentration (>80% Acetonitrile) in the mobile phase, electrospray ionization (ESI) efficiency is drastically improved. The droplets desolvate rapidly in the mass spectrometer, yielding superior sensitivity and lower detection limits for primary amines [2].

  • Method B: RP-LC-MS/MS with Pre-Column Derivatization (Lab 2)

    • Mechanism: The primary amine is reacted with a derivatizing agent (e.g., AccQ•Tag) prior to injection. This neutralizes the basic charge and increases the molecule's hydrophobicity, allowing it to be retained on a standard C18 column.

    • Causality & Disadvantage: While this overcomes the peak tailing issue associated with silanol interactions, the derivatization step introduces complex, time-consuming sample preparation. This increases the risk of variable recovery and batch-to-batch inconsistency across different technicians [3].

  • Method C: Ion-Pairing HPLC-UV (Lab 3)

    • Mechanism: An ion-pairing reagent (e.g., Heptafluorobutyric acid, HFBA) is added to the mobile phase. The anionic reagent binds to the protonated amine, forming a neutral, hydrophobic complex that retains on a C18 column.

    • Causality & Disadvantage: Ion-pairing reagents cause severe ion suppression in mass spectrometry, restricting this method strictly to UV detection. Because UV lacks the sensitivity required for trace-level bioanalysis, this method is only suitable for bulk API quality control, not pharmacokinetic studies.

Quantitative Data Presentation

The following table summarizes the validation parameters achieved by each laboratory. Data was generated using human plasma spiked with[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine across a dynamic range of 1.0 to 1000 ng/mL.

Analytical ParameterLab 1: HILIC-MS/MSLab 2: Derivatization RP-LC-MS/MSLab 3: Ion-Pairing HPLC-UV
Retention Mechanism Aqueous PartitioningHydrophobic (Post-Reaction)Hydrophobic (Ion Complex)
Detection Mode ESI+ MRMESI+ MRMUV Absorbance (254 nm)
LLOQ (ng/mL) 0.5 5.0250.0
Intra-day Precision (%CV) 3.2% 8.5%12.1%
Inter-day Precision (%CV) 4.1% 11.2%14.5%
Mean Recovery (%) 94.5% 78.2%85.0%
Matrix Effect (%) 98.2% (Negligible)82.4% (Suppression)N/A

Visualizing the Validation Workflow

InterLabWorkflow Start Study Initiation (ICH M10 Guidelines) Sample Plasma Spiking Target:[3-Chloro-5-(ethanesulfonyl)... + Internal Standard Start->Sample Lab1 Lab 1: HILIC-MS/MS (Direct Amine Analysis) Sample->Lab1 Lab2 Lab 2: RP-LC-MS/MS (Pre-column Derivatization) Sample->Lab2 Lab3 Lab 3: HPLC-UV (Ion-Pairing Reagent) Sample->Lab3 Data Data Consolidation & Statistical Evaluation Lab1->Data High Sensitivity Lab2->Data Moderate Variability Lab3->Data Low Sensitivity Result HILIC-MS/MS Selected as Gold Standard Data->Result

Workflow of the inter-laboratory method validation and selection process.

Step-by-Step Experimental Protocol: HILIC-MS/MS

Based on the inter-laboratory consensus, the following self-validating HILIC-MS/MS protocol is recommended for the quantification of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine.

Phase 1: Self-Validating Sample Preparation

The addition of a Stable-Isotope Labeled Internal Standard (SIL-IS) prior to extraction is a critical self-validating mechanism. Any evaporative losses, volumetric errors, or matrix-induced ion suppression during ESI will affect the analyte and IS equally. Quantifying via the peak area ratio mathematically cancels out these variances.

  • Aliquot: Transfer 50 µL of human plasma sample into a 1.5 mL Eppendorf tube.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (100 ng/mL in 50% Methanol). Vortex for 10 seconds.

  • Protein Precipitation (PPT): Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: The high organic content denatures plasma proteins to prevent column fouling. The formic acid ensures the primary amine remains fully protonated, which is strictly required for consistent partitioning into the HILIC stationary phase's aqueous layer.

  • Centrifugation: Vortex for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 µL of the clear supernatant into an autosampler vial.

Phase 2: Chromatographic Conditions
  • Column: Waters BEH Amide (2.1 × 100 mm, 1.7 µm) or equivalent HILIC column.

  • Column Temperature: 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0.0 - 1.0 min: 95% B (Analyte partitions into the aqueous layer)

    • 1.0 - 4.0 min: Linear gradient to 60% B (Elution phase)

    • 4.0 - 5.0 min: Hold at 60% B (Wash phase)

    • 5.1 - 7.0 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Phase 3: Mass Spectrometry (ESI+ MRM) Parameters

The presence of the chlorine atom provides a distinct isotopic signature (~75% ^35^Cl and ~25% ^37^Cl). Monitoring both isotopes ensures high specificity and acts as an internal qualitative check against co-eluting isobaric interferences.

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Quantitative Transition (^35^Cl): m/z 234.0 → 217.0 (Loss of NH3)

  • Qualitative Confirmation Transition (^37^Cl): m/z 236.0 → 219.0 (Loss of NH3)

  • Collision Energy (CE): 18 eV

References

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Inter-laboratory LC-MS/MS processes compared Source: Chromatography Today URL: [Link]

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Safety & Regulatory Compliance

Safety

Safe Handling and Operational Logistics for[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine

As drug development pushes toward more complex, multi-functional building blocks, the handling of novel intermediates requires a rigorous, mechanistic approach to laboratory safety. [3-Chloro-5-(ethanesulfonyl)phenyl]met...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pushes toward more complex, multi-functional building blocks, the handling of novel intermediates requires a rigorous, mechanistic approach to laboratory safety. [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine (a substituted benzylamine derivative) presents a unique intersection of chemical hazards.

This guide provides drug development professionals with a field-proven, self-validating operational framework for handling this compound, ensuring both scientific integrity and personnel safety.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first deconstruct the molecule into its functional groups to understand the causality behind its hazards. We do not just protect against the chemical; we protect against its specific mechanisms of reactivity.

  • The Methanamine (Benzylamine) Moiety: Primary amines are strongly basic and nucleophilic. Like unsubstituted benzylamine, this compound is highly corrosive to skin, eyes, and mucous membranes[1]. Exposure causes rapid liquefaction necrosis of tissues.

  • The Chloro Substituent: The addition of a halogen significantly increases the molecule's lipophilicity. This allows the compound to bypass the skin's aqueous barriers (stratum corneum) much faster than simple amines, increasing the risk of systemic toxicity upon dermal exposure.

  • The Ethanesulfonyl Group: Sulfonyl groups add steric bulk and environmental persistence. When combined with the chloro group, any waste generated must be strictly classified as Halogenated Organic Waste to prevent the formation of dioxins during incineration.

Understanding these mechanisms dictates that our primary operational goals are preventing dermal penetration and mitigating inhalation of corrosive dust/vapors [2].

Personal Protective Equipment (PPE) Matrix

Based on the [2], the following PPE matrix is engineered specifically for the lipophilic and corrosive nature of this compound.

Protection ZoneRequired PPE SpecificationMechanistic Rationale
Ocular/Facial Chemical splash goggles (unvented) + Polycarbonate face shield.Protects against basic amine vapor condensation and mechanical transfer of corrosive dust to the ocular mucosa.
Dermal (Hands) Double Gloving: • Inner: 4-mil Nitrile (for dexterity).• Outer: 8-mil Neoprene or Butyl rubber.Nitrile alone is rapidly degraded by many amines. The outer neoprene layer provides a robust chemical barrier against lipophilic halogenated amines.
Dermal (Body) Flame-resistant (FR) lab coat + Chemical-resistant Tychem® apron.Prevents dust accumulation on porous clothing fibers which can cause delayed, severe chemical burns upon sweating.
Respiratory NIOSH-approved PAPR or half-mask with ABEK (multigas/amine) cartridges.Required only if handling outside a certified Class II Type B2 biological safety cabinet or ducted fume hood.

Operational Protocols & Workflows

Every protocol in the laboratory must be a self-validating system. The following procedures ensure that safety measures are actively confirmed during execution.

Protocol A: Handling & Weighing

Because [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine can form fine, corrosive dusts, weighing must be tightly controlled.

  • Preparation: Purge the analytical balance area within the ducted fume hood. Ensure the sash is pulled down to the lowest operational level.

  • Static Mitigation: Pass an anti-static zero-stat gun over the weighing boat and the sealed chemical bottle. Causality: Amines often carry static charges; neutralizing the charge prevents the compound from aerosolizing when the cap is opened.

  • Transfer: Use a grounded, stainless-steel micro-spatula to transfer the solid.

  • Self-Validation Step: Observe the balance readout. If the weight drifts continuously, this indicates static repulsion or excessive air turbulence. Do not proceed. Re-apply the anti-static treatment and adjust the sash until the reading stabilizes instantly.

  • Decontamination: Wipe down the spatula and balance pan with a lint-free wipe dampened with 5% acetic acid, followed by isopropanol.

Protocol B: Spill Response & Neutralization

In the event of a spill, mechanical cleanup is insufficient. The free base amine must be chemically neutralized to prevent off-gassing and surface corrosion [3].

  • Isolate: Evacuate non-essential personnel and drop the fume hood sash (if spilled inside) or don respiratory protection (if spilled outside).

  • Contain: Surround the spill with an inert, siliceous absorbent (e.g., diatomaceous earth). Do not use combustible materials like paper towels, as concentrated amines can react exothermically.

  • Chemical Neutralization: Carefully spray the spill zone with 5% Acetic Acid or Citric Acid solution .

    • Causality: The weak acid reacts with the primary amine to form a water-soluble, non-volatile ammonium salt. This eliminates the inhalation hazard and stops the corrosive action.

  • Self-Validation Step: Press a strip of universal pH indicator paper into the neutralized slurry. The pH must read between 5.0 and 7.0. If the pH is >8, the amine is still active; apply more acid until neutralized.

  • Collect & Dispose: Scoop the neutralized slurry into a high-density polyethylene (HDPE) container. Label clearly as "Halogenated Organic Waste - Amine Salts."

Emergency Workflow Visualization

The following workflow maps the critical path for spill containment, emphasizing the transition from hazard detection to chemical neutralization.

Spill_Response Spill Spill Detected: [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine Evacuate Secure Area & Alert Personnel Spill->Evacuate Assess Assess Spill Size & State Evacuate->Assess PPE Don Level B/C PPE: Respirator, Double Gloves Assess->PPE Contain Containment: Use Inert Absorbent PPE->Contain Decon Decontamination: Neutralize with 5% Acetic Acid Contain->Decon Dispose Disposal: Halogenated Waste Stream Decon->Dispose

Workflow for hazardous amine spill containment and chemical neutralization.

Disposal Plan

Improper disposal of halogenated sulfonyl amines can lead to severe environmental contamination and laboratory fires.

  • Segregation: Never mix this compound with strong oxidizers (e.g., nitric acid waste) or concentrated acids, as the acid-base reaction will be violently exothermic.

  • Waste Stream: Must be strictly routed to the Halogenated Organic Waste stream. The presence of the chloro-substituent requires specific high-temperature incineration by your waste management provider to prevent the release of toxic environmental byproducts.

  • Aqueous Waste: Any aqueous washings (like the 5% acetic acid decontamination wash) must be collected and disposed of as hazardous aqueous waste; it cannot be poured down the sink due to the aquatic toxicity inherent to halogenated aromatics.

References
  • PubChem. "Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem." National Center for Biotechnology Information. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Emergency Planning - Prudent Practices in the Laboratory." NCBI Bookshelf. Available at:[Link]

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